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  • Product: 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid
  • CAS: 67973-20-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid

Introduction For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is paramount to innovation. Substituted benzoic acid derivatives, in particular, represent a r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is paramount to innovation. Substituted benzoic acid derivatives, in particular, represent a rich chemical space, offering a versatile backbone for the design of compounds with diverse biological activities. This guide provides a comprehensive technical overview of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, a unique polysubstituted aromatic compound. Due to its nascent presence in the research landscape, this document synthesizes available data with established principles of organic chemistry to offer insights into its structure, properties, synthesis, and potential applications.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a thorough characterization of its structure. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is a highly functionalized benzene ring, featuring a carboxylic acid group, a hydroxyl group, a bromine atom, and two nitro groups. This specific arrangement of substituents dictates its electronic properties, reactivity, and potential biological interactions.

Caption: Chemical structure of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid
CAS Number 67973-20-0[1]
Molecular Formula C₇H₃BrN₂O₇
Molecular Weight 307.01 g/mol
Canonical SMILES C1=C(C(=C(C(=C1[O-])Br)O)C(=O)O)[O-]
InChI Key Not readily available

Physicochemical Properties

Direct experimental data for the physicochemical properties of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid are not extensively reported in the literature. However, by leveraging data from structurally analogous compounds, we can provide reliable estimations. These predictions are crucial for designing experimental protocols, including solvent selection for reactions and purification, as well as for anticipating the compound's behavior in biological systems.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale and Comparative Insights
Melting Point (°C) >200 (decomposes)The melting point is expected to be high due to the presence of multiple polar functional groups facilitating strong intermolecular interactions. For comparison, 3,5-dinitrobenzoic acid melts at 204-206 °C[2], while 3-bromo-5-hydroxybenzoic acid has a melting point of 237-241 °C. The additional nitro and bromo groups are likely to further increase the melting point.
Boiling Point (°C) Not applicableThe compound is expected to decompose at elevated temperatures before boiling.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).The carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, but the large, nonpolar aromatic ring and the bromo and nitro groups will limit aqueous solubility. Its solubility is expected to be greater in polar organic solvents.
pKa < 2.8The two electron-withdrawing nitro groups will significantly increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2). 3,5-Dinitrobenzoic acid has a pKa of 2.82[2]. The additional electron-withdrawing bromine atom is expected to lower the pKa further.

Synthesis and Purification

The synthesis of polysubstituted nitroaromatics typically involves electrophilic aromatic substitution reactions on a substituted benzene precursor. A plausible synthetic route to 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid can be conceptualized starting from 3-bromo-5-hydroxybenzoic acid. The presence of the hydroxyl and carboxylic acid groups, which are ortho, para-directing and meta-directing respectively, along with the bromo substituent, will influence the regioselectivity of the nitration. However, a more direct, albeit challenging, approach would involve the nitration of a suitable precursor. A documented pathway involves the modification of 3,5-Dibromo-2,6-dinitrobenzoic acid[3].

Proposed Synthetic Workflow

start 3,5-Dibromo-2,6-dinitrobenzoic acid intermediate Nucleophilic Aromatic Substitution start->intermediate product 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid intermediate->product workup Acidification and Purification product->workup reagents Hydroxide Source (e.g., NaOH or KOH) Solvent (e.g., DMSO) reagents->intermediate

Caption: Proposed synthesis workflow for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a conceptualized procedure based on established principles of nucleophilic aromatic substitution on electron-deficient rings.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3,5-Dibromo-2,6-dinitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a solution of a hydroxide source, such as potassium hydroxide (1.1 eq), in a minimal amount of water to the reaction mixture. The electron-withdrawing nitro groups activate the ring towards nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Chemical Reactivity and Stability

The reactivity of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is governed by the interplay of its various functional groups.

center 3-Bromo-5-hydroxy- 2,6-dinitrobenzoic acid cooh Carboxylic Acid Reactions (Esterification, Amidation) center->cooh oh Phenolic Hydroxyl Reactions (Etherification, Esterification) center->oh ring Aromatic Ring Reactivity (Highly Deactivated) center->ring nitro Nitro Group Reduction (to Amino Groups) center->nitro

Caption: Conceptual overview of the reactivity of the molecule.

  • Carboxylic Acid Group: This group will undergo typical reactions of carboxylic acids, such as esterification and amidation. Its acidity is significantly enhanced by the electron-withdrawing nitro groups.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is also increased by the presence of the nitro groups.

  • Aromatic Ring: The benzene ring is highly deactivated towards electrophilic substitution due to the presence of three strong electron-withdrawing groups (two nitro and one carboxylic acid). Nucleophilic aromatic substitution, particularly displacement of the bromine atom, may be possible under forcing conditions with potent nucleophiles.

  • Nitro Groups: The nitro groups can be reduced to amino groups using standard reducing agents (e.g., SnCl₂/HCl, catalytic hydrogenation). This opens up a pathway to synthesize a variety of substituted anilines.

  • Stability: The compound is expected to be a stable solid under standard conditions. However, like many nitroaromatic compounds, it may be sensitive to heat and shock and should be handled with appropriate care.

Potential Biological and Pharmacological Relevance

While specific biological activity data for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is not yet available, the structural motifs present suggest several avenues for investigation. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[4][5].

  • Antimicrobial Potential: The presence of halogen and nitro groups on an aromatic scaffold is a common feature in many antimicrobial agents. The compound's acidic nature may also contribute to its ability to disrupt microbial cell processes.

  • Enzyme Inhibition: The highly functionalized structure of this molecule makes it a candidate for screening as an enzyme inhibitor. The various functional groups can participate in hydrogen bonding, electrostatic, and hydrophobic interactions within an enzyme's active site.

  • Precursor for Drug Candidates: The reactivity of the carboxylic acid, hydroxyl, and nitro groups makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, reduction of the nitro groups to amines would yield a diaminobenzoic acid derivative, a common scaffold in medicinal chemistry.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR A single aromatic proton signal is expected, likely appearing as a singlet in the downfield region (δ > 8.0 ppm) due to the strong deshielding effects of the adjacent nitro and bromo groups. The acidic protons of the carboxylic acid and hydroxyl groups will likely be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
¹³C NMR Seven distinct carbon signals are expected. The carbonyl carbon will be in the typical range for a carboxylic acid (δ ≈ 165-185 ppm). The aromatic carbons will show a complex pattern, with those bearing nitro groups being significantly downfield.
IR Spectroscopy - O-H Stretch: A broad band from ~2500-3300 cm⁻¹ for the carboxylic acid and a sharper band around 3400-3600 cm⁻¹ for the phenolic hydroxyl. - C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹. - N-O Stretch (Nitro): Strong, characteristic peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). - C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.[6][7]
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation may involve the loss of CO₂, NO₂, and H₂O.

Safety and Handling

As a nitroaromatic compound, 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid should be handled with caution.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat and sources of ignition.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is a compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by synthesizing information from related compounds and established chemical principles. Its unique substitution pattern offers a platform for further chemical modifications, paving the way for the discovery of novel molecules with valuable properties. As research progresses, a more detailed understanding of this compound's reactivity and biological activity will undoubtedly emerge.

References

  • Benzoic Acid Ir Spectrum Analysis. (n.d.). Retrieved March 12, 2026, from [Link]

  • BenchChem. (2025). A comparative study of the synthetic routes to polysubstituted nitrobenzoic acids. BenchChem Technical Support.
  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. (2006). Organic & Biomolecular Chemistry, 4(10), 2036-2043.
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (1986). Analytical Chemistry, 58(14), 2999-3003.
  • Ir Spectrum For Benzoic Acid. (n.d.). Wax Studios. Retrieved March 12, 2026, from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2022). International Journal of Trend in Scientific Research and Development, 6(3), 1-8.
  • Ir Spectrum For Benzoic Acid. (2026, March 9). Free PDF Library.
  • Brewster, R. Q., Williams, B., & Phillips, R. (1955). 3,5-Dinitrobenzoic acid. Organic Syntheses, 35, 51.
  • 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Manuja, A., Kumar, B., & Kumar, S. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3754.
  • Griess, P. (1874). Ueber die Einwirkung von salpetriger Säure auf aromatische Nitrokörper. Berichte der deutschen chemischen Gesellschaft, 7(2), 1223-1226.
  • Benzene, 1-bromo-3-nitro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 12, 2026, from [Link]

  • Benzene, 1-bromo-2-nitro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 12, 2026, from [Link]

  • Grönlund, K., Nissinen, V. H., Rytöluoto, I., Mosallaei, M., Mikkonen, J., & Korpijärvi, K. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018). International Journal of Current Research and Review, 10(19), 1-7.
  • Grönlund, K., Nissinen, V. H., Rytöluoto, I., Mosallaei, M., Mikkonen, J., & Korpijärvi, K. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 294.
  • Novel method for synthesizing 3, 5-dinitrobenzyl chloride. (n.d.). Google Patents.
  • Ugwu, D. I., Ezema, B. E., Eze, F. U., Ayogu, J. I., Ezema, C. G., & Ugwuja, D. I. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51.
  • Simulate and predict NMR spectra. (n.d.). Retrieved March 12, 2026, from [Link]

  • Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • NMR Predictor Guide: Which Type Is Best for You? (2025, June 26). Chemaxon. Retrieved March 12, 2026, from [Link]

  • NMRium demo - Predict. (n.d.). Retrieved March 12, 2026, from [Link]

  • 3,5-Dibromo-2,6-dinitrobenzoic acid | CAS#:67973-19-7. (n.d.). Chemsrc.com. Retrieved March 12, 2026, from [Link]

  • 3,5-Dinitrobenzoic acid. (n.d.). In Wikipedia. Retrieved March 12, 2026, from [Link]

  • 3,5-dinitrobenzoic acid. (n.d.). Mol-Instincts. Retrieved March 12, 2026, from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid: Molecular Profiling, Synthesis, and Analytical Validation

Executive Summary In the realm of advanced drug development and complex organic synthesis, highly functionalized aromatic scaffolds serve as critical linchpins. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS: 67973-20-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced drug development and complex organic synthesis, highly functionalized aromatic scaffolds serve as critical linchpins. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS: 67973-20-0) [1] is a prime example of a densely substituted benzene ring whose unique steric and electronic topography makes it an invaluable intermediate. This whitepaper systematically deconstructs its molecular properties, outlines a robust, causality-driven synthetic methodology, and establishes a self-validating analytical protocol to ensure absolute structural integrity.

Physicochemical Profiling and Molecular Architecture

The fundamental identity of any chemical intermediate dictates its downstream behavior in biological assays and synthetic pathways. The molecular formula of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is C7H3BrN2O7 [1].

Understanding the quantitative metrics of this molecule is the first step in predicting its reactivity. The high heteroatom-to-carbon ratio drastically influences its solubility, demanding polar aprotic solvents (such as DMSO or DMF) for effective manipulation.

Table 1: Quantitative Physicochemical Profile
ParameterValueAnalytical & Synthetic Implication
CAS Registry Number 67973-20-0Unique identifier for procurement and safety tracking[1].
Molecular Formula C7H3BrN2O7High oxygen/nitrogen content indicates strong hydrogen bonding potential[1].
Average Molecular Weight 307.01 g/mol Target mass for standard low-resolution mass spectrometry (LRMS).
Monoisotopic Mass (79Br) 305.91 DaExact mass target for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates strong intermolecular interactions; affects crystallization.
Hydrogen Bond Acceptors 7High capacity for receptor binding or solvent coordination.

Mechanistic Synthesis: The Causality of Regioselection

In drug development, synthesizing a pentasubstituted benzene ring requires precise control over electronic effects. Rather than relying on brute force, the synthesis of 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid is a masterclass in exploiting directing groups and thermodynamic stability.

The most efficient route utilizes 3,5-dibromobenzoic acid as the starting material, progressing through a nitration phase and culminating in a highly controlled Nucleophilic Aromatic Substitution (SNAr)[2].

Step 1: Electrophilic Aromatic Nitration

Nitration using a fuming nitric acid/sulfuric acid mixture introduces nitro groups at the 2 and 6 positions. The Causality: The meta-directing carboxyl group and the ortho/para-directing (but deactivating) bromo groups synergistically direct the electrophilic nitronium ions ( NO2+​ ) strictly to the 2 and 6 positions, yielding the intermediate 3,5-dibromo-2,6-dinitrobenzoic acid (CAS: 67973-19-7) [2].

Step 2: Regioselective SNAr (Hydrolysis)

The true elegance of this pathway lies in the subsequent SNAr reaction. The intermediate possesses two bromine atoms. Each bromine is situated ortho to one nitro group and para to the other. The Causality: This dual electron-withdrawing effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the carbon-bromine bonds highly susceptible to nucleophilic attack by hydroxide ions. Due to the symmetry of the intermediate, substitution of either bromine yields the exact same target compound. Steric hindrance and resonance stabilization of the resulting phenoxide prevent a second substitution under mild conditions.

Synthesis A 3,5-Dibromobenzoic acid (CAS: 618-58-6) B 3,5-Dibromo-2,6-dinitrobenzoic acid (CAS: 67973-19-7) A->B Nitration (HNO3/H2SO4) C 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS: 67973-20-0) B->C SNAr / Hydrolysis (NaOH, H2O, Heat)

Figure 1: Synthetic route of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid via nitration and SNAr.

Experimental Protocol: A Self-Validating System

Trustworthiness in synthetic chemistry relies on reproducible, self-validating protocols. Below is the standardized workflow for the SNAr step. Every parameter is chosen to prevent side reactions and ensure high fidelity.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of2[2] in 25 mL of 1,4-dioxane to ensure partial solubility while maintaining a high dielectric constant.

  • Nucleophilic Addition: Dropwise add 22.0 mmol of aqueous NaOH (1M) over 30 minutes at 0°C. The Causality: Strict temperature control at 0°C during addition prevents over-hydrolysis (di-substitution) and suppresses unwanted decarboxylation of the sensitive benzoic acid moiety.

  • Thermal Activation: Gradually warm the reaction to 60°C and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Acidification & Precipitation: Cool the mixture to room temperature and acidify to pH 2 using 1M HCl. The Causality: The protonation of both the phenoxide and carboxylate groups drastically reduces the molecule's aqueous solubility, forcing the precipitation of the target compound.

  • Filtration & Washing: Filter the yellow precipitate and wash extensively with cold water to remove inorganic salts. Dry under vacuum at 45°C to constant weight.

Analytical Validation Workflow

To guarantee structural integrity, we employ an orthogonal analytical approach. This creates a self-validating loop where mass spectrometry confirms the atomic composition, and nuclear magnetic resonance independently verifies the regiochemistry.

AnalyticalWorkflow Start Sample Prep (1 mg/mL in MeOH) LCMS LC-MS Analysis (ESI- negative mode) Start->LCMS NMR 1H & 13C NMR (DMSO-d6) Start->NMR Validation Data Concordance & Structure Verification LCMS->Validation MW = 307.01 g/mol NMR->Validation Regiochemistry

Figure 2: Self-validating analytical workflow for structural confirmation.

  • LC-MS (ESI-): Due to the highly acidic nature of the -COOH and -OH groups (whose pKa is further lowered by adjacent nitro groups), negative electrospray ionization (ESI-) is mandatory. The mass spectrum will show a characteristic isotopic doublet at m/z 304.90 and 306.90 in a 1:1 ratio, definitively proving the presence of a single bromine atom and confirming the molecular weight.

  • 1H NMR (DMSO-d6): The symmetry of the precursor is broken. There is only one aromatic proton remaining on the ring (at position 4). It will appear as a sharp singlet in the highly deshielded region (approx. 8.0 - 8.5 ppm) due to the adjacent electron-withdrawing nitro and bromo groups.

Applications in Advanced Drug Design

Why invest resources in synthesizing this dense scaffold? The orthogonal reactivity of its functional groups makes it a privileged building block[3]:

  • The Carboxylic Acid: Can be coupled with complex amines using standard coupling reagents (HATU, EDC) to form stable amides.

  • The Bromine Atom: Serves as a perfect handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce complex aryl, heteroaryl, or alkynyl side chains.

  • The Nitro Groups: Can be selectively reduced to primary amines. Once reduced, they enable rapid cyclization into benzimidazoles or benzoxazoles—structures that are highly sought after in the development of novel kinase inhibitors and anti-cancer therapeutics.

References

  • rovathin.
  • alfa-chemistry.
  • chemsrc.

Sources

Foundational

Solubility Dynamics of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid: Aqueous vs. Organic Solvent Profiles

Introduction & Structural Rationale 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS 67973-20-0)[1][2] is a highly substituted, electron-deficient aromatic compound utilized as an advanced intermediate in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS 67973-20-0)[1][2] is a highly substituted, electron-deficient aromatic compound utilized as an advanced intermediate in organic synthesis and materials science. Predicting and manipulating its solubility profile requires a first-principles analysis of its functional groups. The molecule features a benzoic acid core, two nitro groups (-NO2), a hydroxyl group (-OH), and a bromine atom (-Br).

As a Senior Application Scientist, it is critical to understand the causality behind its physical properties:

  • Steric and Electronic Effects: The two nitro groups at the 2 and 6 positions create severe steric hindrance, forcing the carboxylic acid group out of the aromatic plane. This breaks the resonance with the ring but maximizes the strong inductive electron-withdrawal (-I effect) of the nitro groups. Consequently, the pKa of the -COOH group drops significantly (estimated < 1.5), making it a much stronger acid than standard benzoic acid.

  • Lipophilicity vs. Polarity: The bromine atom adds polarizability and lipophilicity[3], while the hydroxyl and nitro groups contribute heavily to the Polar Surface Area (PSA). This dual nature dictates its complex solvation thermodynamics in both water and organic media.

Aqueous Solubility: pH-Dependent Solvation

In pure water, structural analogs like 3,5-dinitrobenzoic acid exhibit moderate solubility (approx. 1350 mg/L at 25 °C)[4]. However, the addition of the highly lipophilic bromine atom in 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid decreases its intrinsic aqueous solubility.

Aqueous solubility is strictly pH-dependent. At low pH (< 1.5), the compound remains fully protonated and exhibits poor solubility due to dominant hydrophobic and pi-pi stacking interactions. As pH increases, the carboxylic acid deprotonates, forming a mono-anion. At higher pH (> 5.0), the hydroxyl group (rendered highly acidic by the ortho/para nitro groups) also deprotonates, forming a highly soluble di-anion.

G A Low pH (< 1.5) Fully Protonated B Mid pH (2.0 - 4.0) Mono-anion A->B + OH⁻ D Poor Aqueous Solubility A->D C High pH (> 5.0) Di-anion B->C + OH⁻ E Moderate Aqueous Solubility B->E F High Aqueous Solubility C->F

Fig 1: pH-dependent ionization and aqueous solubility states of the target compound.

Organic Solvent Solubility Profile

The solvation of highly substituted benzoic acids in organic solvents is governed by hydrogen-bond basicity and solvent dielectric constants. Studies on similar compounds demonstrate preferential solvation by alcohols over water in binary mixtures[5].

Table 1: Predicted Solubility Profile Across Solvent Classes

Solvent ClassExample SolventsDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Polar Protic Ethanol, Methanol24 - 33High (> 50 mg/mL)Strong H-bond donation/acceptance; stabilizes the highly polar -NO2 and -OH groups[4].
Polar Aprotic DMSO, DMF37 - 47Very High (> 100 mg/mL)Excellent H-bond acceptors; disrupt intermolecular solute-solute H-bonding without donating protons.
Non-Polar Hexane, Toluene2 - 4Very Low (< 1 mg/mL)Inability to overcome the high crystal lattice energy and strong dipole-dipole interactions of the solid.
Aqueous (Acidic) 0.1 N HCl~ 80Low (< 2 mg/mL)Protonated state maximizes lipophilicity; high water surface tension excludes the hydrophobic core.

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility profile, a rigorous thermodynamic approach is required. We utilize the isothermal shake-flask method. This method is selected over kinetic solvent-shift assays because kinetic methods often generate metastable supersaturated states, leading to false-positive solubility limits. Thermodynamic equilibrium ensures accurate phase-boundary determination.

Step-by-Step Methodology:
  • Solid Preparation: Weigh an excess amount of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (approx. 50 mg) into a 2.0 mL amber glass HPLC vial. Causality: Amber glass is crucial to prevent potential photo-degradation of the nitroaromatic system.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, pure ethanol, or DMSO).

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution-precipitation dynamic reaches true thermodynamic equilibrium, overcoming any slow-wetting characteristics of the brominated solid.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 15,000 × g for 15 minutes at 25 °C to pellet out all undissolved solid. Causality: Filtration is avoided because the highly polar compound may adsorb onto filter membranes, artificially lowering the measured concentration.

  • Quantification: Carefully aspirate the clear supernatant. Dilute appropriately with the HPLC mobile phase and quantify using HPLC-UV (detection at ~254 nm, utilizing a C18 reverse-phase column).

Workflow S1 1. Excess Solute Addition (Amber Glass Vial) S2 2. Solvent Introduction (Aq. Buffers / Organics) S1->S2 S3 3. Isothermal Equilibration (48h at 25°C, 300 RPM) S2->S3 S4 4. Phase Separation (Centrifugation at 15,000 x g) S3->S4 S5 5. HPLC-UV Quantification (Supernatant Analysis) S4->S5

Fig 2: Standardized shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is a delicate balance dictated by its highly polarized, sterically hindered structure. While its aqueous solubility is strictly governed by pH-dependent ionization of the carboxyl and hydroxyl groups, its organic solubility is maximized in polar protic and aprotic solvents capable of disrupting its strong intermolecular hydrogen-bonding network. Adhering to strict thermodynamic protocols ensures reliable data for downstream drug development or synthetic applications.

References

  • Fisher Scientific . "5-Bromosalicylic acid, 98%". URL: [Link]

  • ResearchGate . "The solubility of 3,5-dinitrobenzoic acid in seven solvents". URL: [Link]

Sources

Exploratory

Architectural and Mechanistic Divergence: A Technical Guide to 3,5-Dinitrobenzoic Acid and 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid

Executive Summary As a Senior Application Scientist navigating the complexities of drug development and materials science, I approach molecular selection not merely as a choice of reagents, but as a strategic architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug development and materials science, I approach molecular selection not merely as a choice of reagents, but as a strategic architectural decision. The structural divergence between 3,5-dinitrobenzoic acid (3,5-DNBA) and 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid perfectly illustrates how targeted functionalization transforms a basic chemical building block into a highly specialized polyfunctional scaffold. This whitepaper deconstructs their electronic profiles, mechanistic pathways, and field-proven applications to guide researchers in advanced synthetic planning.

Structural and Electronic Profiling

Understanding the reactivity of these two compounds requires a deep dive into their electronic and steric environments.

3,5-Dinitrobenzoic Acid (3,5-DNBA) Characterized by two strongly electron-withdrawing nitro groups at the meta positions, 3,5-DNBA exhibits enhanced acidity (pKa = 2.82) compared to unsubstituted benzoic acid (pKa = 4.20)[1]. The mesomeric effect of the nitro groups leaves the aromatic core highly electron-deficient. However, lacking a suitable leaving group, the ring is relatively stable against Nucleophilic Aromatic Substitution (SNAr), making the carboxylic acid the primary site of reactivity for derivatization[1].

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid This molecule represents a masterclass in steric and electronic engineering[2]. The presence of nitro groups at the 2 and 6 positions (ortho to the carboxylic acid) forces the carboxylate group out of the aromatic plane, disrupting conjugation and significantly altering its pKa. Furthermore, the bromine at position 3 and the hydroxyl group at position 5 introduce orthogonal reactivity. The bromine serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenolic hydroxyl group can be independently alkylated or acylated.

Quantitative Data Synthesis

The following table summarizes the critical physical and chemical parameters that dictate the handling and application of these compounds.

Parameter3,5-Dinitrobenzoic Acid (3,5-DNBA)3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid
CAS Number 99-34-3[1]67973-20-0[2]
Molecular Formula C7H4N2O6[1]C7H3BrN2O7[2]
Molar Mass 212.117 g/mol [1]307.01 g/mol
Acidity (pKa) 2.82[1]< 2.5 (Estimated due to ortho-NO2 steric clash)
Key Reactive Sites Carboxylic acidAryl bromide, Phenolic OH, Carboxylic acid
Primary Utility Analytical derivatization, Polyimides[3]Advanced API intermediate, Cross-coupling

Mechanistic Pathways & Synthetic Workflows

The synthetic origins of these two molecules dictate their downstream utility. While 3,5-DNBA is accessed via straightforward nitration, the brominated analog requires a highly controlled nucleophilic substitution.

SynthesisPathways cluster_DNBA Pathway A: 3,5-DNBA Synthesis & Utility cluster_Bromo Pathway B: 3-Bromo-5-hydroxy-2,6-DNBA Synthesis A1 Benzoic Acid A2 Nitration (HNO3 / H2SO4) A1->A2 A3 3,5-Dinitrobenzoic Acid A2->A3 A4 Esterification (Analytical Derivatization) A3->A4 B1 3,5-Dibromobenzoic Acid B2 Nitration (HNO3 / H2SO4) B1->B2 B3 3,5-Dibromo-2,6-dinitrobenzoic acid B2->B3 B4 Controlled SNAr (NaOH / H2O, 1 eq) B3->B4 B5 3-Bromo-5-hydroxy-2,6-DNBA B4->B5 B6 Cross-Coupling / API Synthesis B5->B6

Fig 1: Synthetic pathways and applications of 3,5-DNBA and 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid
Causality in Experimental Design: The SNAr Challenge

The synthesis of 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid from 3,5-dibromo-2,6-dinitrobenzoic acid[4] highlights the nuances of SNAr. Because both bromine atoms at positions 3 and 5 are highly activated by the ortho and para nitro groups, controlling the reaction is paramount. The critical experimental challenge is preventing over-substitution (yielding the dihydroxy byproduct). By strictly limiting the hydroxide nucleophile to one equivalent and controlling the temperature, the reaction selectively yields the mono-hydroxy product, preserving the second bromine for downstream cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Analytical Derivatization of Alcohols using 3,5-DNBA

Objective: Identify unknown liquid alcohols by converting them into highly crystalline esters[1].

  • Activation: Suspend 3,5-DNBA in excess thionyl chloride (SOCl₂) and reflux for 1 hour to generate 3,5-dinitrobenzoyl chloride. Causality: The native carboxylic acid is not electrophilic enough to react rapidly with alcohols; the acid chloride ensures quantitative conversion.

  • Coupling: Evaporate excess SOCl₂, dissolve the residue in dry pyridine, and add the unknown alcohol.

  • Isolation: Pour the mixture into ice-cold water to precipitate the ester. Filter and wash with dilute Na₂CO₃.

  • Self-Validation: Recrystallize the product from ethanol. The system validates itself because the resulting 3,5-dinitrobenzoate ester will yield a sharp, distinct melting point. This physical property acts as an undeniable fingerprint for the original alcohol's identity, eliminating the need for complex spectroscopy in basic QC settings[1].

Protocol 2: Controlled SNAr for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid

Objective: Execute a mono-hydroxylation of 3,5-dibromo-2,6-dinitrobenzoic acid[4].

  • Dissolution: Suspend 3,5-dibromo-2,6-dinitrobenzoic acid (1.0 eq) in a minimal volume of water.

  • Controlled Addition: Slowly add exactly 1.0 equivalent of aqueous NaOH while maintaining the temperature at 60 °C. Causality: Higher temperatures or excess base will trigger a second SNAr event, destroying the aryl bromide functionality required for later cross-coupling.

  • Monitoring & Self-Validation: Monitor the pH of the solution. The system is self-validating: the reaction is deemed complete when the pH stabilizes, indicating the total consumption of the hydroxide ion. Furthermore, Thin Layer Chromatography (TLC) will show a distinct polarity shift from the highly non-polar dibromo precursor to a single, more polar mono-hydroxy spot.

  • Isolation: Acidify the mixture with 1M HCl to precipitate the 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid[2]. Filter and dry under a vacuum.

Application Landscape in Drug Development & Materials

3,5-Dinitrobenzoic Acid: Beyond its role in analytical chemistry, 3,5-DNBA is a foundational precursor in the pharmaceutical and materials industries. It is heavily utilized in the synthesis of diatrizoic acid (a radiocontrast agent) and serves as a building block for 3,5-diaminobenzoic acid. The latter is a critical comonomer used to fabricate advanced side-chain liquid crystalline polyimide (LC-PI) films, which exhibit exceptional thermal stability and mechanical self-reinforcement[3].

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid: This compound is reserved for advanced Active Pharmaceutical Ingredient (API) development[2]. Its unique structural topology allows medicinal chemists to perform sequential, site-specific modifications. The aryl bromide can undergo palladium-catalyzed cross-coupling to attach complex biaryl pharmacophores, while the hydroxyl group can be utilized to append solubilizing chains (e.g., PEGylation) to improve the drug's pharmacokinetic profile.

References

  • Synthesis and Application of 3,5-Dinitrobenzoic Acid - ChemicalBook.
  • 3,5-Dinitrobenzoic acid - Wikipedia.
  • 3,5-Dibromo-2,6-dinitrobenzoic acid | CAS#:67973-19-7 - Chemsrc.
  • 3-BROMO-5-HYDROXY-2,6-DINITRO-BENZOIC ACID | 67973-20-0 - ChemicalBook.

Sources

Foundational

thermodynamic stability of brominated dinitrobenzoic acid derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Brominated Dinitrobenzoic Acid Derivatives Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Brominated Dinitrobenzoic Acid Derivatives

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and energetic materials is a critical parameter influencing their safety, efficacy, and shelf-life. Brominated dinitrobenzoic acid derivatives are a class of compounds with significant potential in various fields, including pharmaceuticals and materials science. Their utility is, however, intrinsically linked to their stability, as the presence of nitro groups often imparts energetic properties that require careful characterization. This guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the thermodynamic stability of these compounds. We will delve into synthetic considerations, detailed experimental protocols for thermal analysis, and the application of computational chemistry to predict stability, offering a holistic framework for researchers in the field.

Introduction: The Imperative of Stability in Nitroaromatic Compounds

Nitroaromatic compounds are foundational to numerous applications, from the synthesis of dyes and polymers to their use as energetic materials and pharmaceutical intermediates. The introduction of nitro groups onto an aromatic ring significantly alters its electronic properties and, consequently, its reactivity and stability.[1] The electron-withdrawing nature of the nitro group can make these compounds susceptible to thermal decomposition, which can sometimes be rapid and highly exothermic, posing significant safety risks.[1] In the context of drug development, understanding the thermodynamic stability of any API is paramount for ensuring safe manufacturing processes, defining storage conditions, and predicting shelf-life.

Brominated dinitrobenzoic acid derivatives present a unique case study. The presence of two nitro groups suggests inherent energetic potential, while the bromine substituent and the carboxylic acid moiety further modulate the molecule's stability. Halogen substituents are known to influence the stability of nitroaromatic compounds by tilting adjacent nitro groups, which can decrease the stability of the corresponding C-N bonds.[2] This guide will provide the necessary tools to dissect these structure-stability relationships.

Synthetic Pathways to Brominated Dinitrobenzoic Acid Derivatives

The synthesis of brominated dinitrobenzoic acid derivatives typically begins with the nitration of benzoic acid, followed by bromination, or vice versa. The regiochemistry of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents present on the benzene ring.

A common starting point is the synthesis of 3,5-dinitrobenzoic acid, which can be achieved by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[3][4] The carboxylic acid group is a meta-director, leading to the desired 3,5-disubstitution pattern.

Illustrative Synthetic Route: 4-Bromo-3,5-dinitrobenzoic Acid

A plausible, though not explicitly detailed in the provided search results, multi-step synthesis could be envisioned as follows:

  • Nitration of Benzoic Acid: Benzoic acid is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to yield 3-nitrobenzoic acid.

  • Second Nitration: Further nitration of 3-nitrobenzoic acid under more forcing conditions yields 3,5-dinitrobenzoic acid.[5]

  • Bromination: The 3,5-dinitrobenzoic acid is then subjected to electrophilic bromination. The two nitro groups are strong deactivating groups, making this step challenging. However, under forcing conditions with a suitable catalyst, the bromine can be introduced. The directing effects of the substituents would need to be carefully considered to predict the final product.

The following diagram illustrates a generalized workflow for the synthesis and subsequent stability analysis of these compounds.

G cluster_synthesis Synthesis cluster_analysis Thermodynamic Stability Analysis Start Starting Material (e.g., Benzoic Acid) Nitration Nitration (HNO3/H2SO4) Start->Nitration Bromination Bromination (Br2/FeBr3) Nitration->Bromination Purification Purification & Characterization Bromination->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA ARC Accelerating Rate Calorimetry (ARC) Purification->ARC Computational Computational Modeling (DFT) Purification->Computational

Caption: A generalized workflow from synthesis to stability analysis.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a thorough understanding of the thermodynamic stability of energetic materials. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are cornerstone techniques in this endeavor.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides crucial information on melting points, phase transitions, and exothermic decomposition events.[7]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the brominated dinitrobenzoic acid derivative into a high-pressure gold-plated crucible. The use of a high-pressure crucible is critical to suppress vaporization and ensure that the decomposition event is fully captured.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC instrument (e.g., Mettler Toledo DSC 3).

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Heating Program: Heat the sample at a constant rate, typically 5, 10, 15, and 20 °C/min, over a temperature range that encompasses the expected decomposition (e.g., 30-400 °C). Running multiple heating rates allows for the calculation of kinetic parameters.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset), the peak temperature of the exotherm (Tpeak), and the enthalpy of decomposition (ΔHd).

Causality Behind Experimental Choices:

  • High-Pressure Crucible: Prevents mass loss due to sublimation or evaporation before decomposition, ensuring the measured enthalpy is accurate.

  • Inert Atmosphere: Isolates the intrinsic thermal decomposition from oxidative processes, which would complicate the thermogram.

  • Multiple Heating Rates: Essential for kinetic analysis using methods like the Kissinger equation to determine the activation energy (Ea) of the decomposition reaction.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8] It is used to determine decomposition temperatures and to quantify mass loss associated with decomposition.[9]

Experimental Protocol: TGA Analysis
  • Sample Preparation: Place a small, accurately weighed sample (3-5 mg) of the compound into an alumina crucible.

  • Instrument Setup: Place the crucible onto the TGA balance (e.g., Mettler-Toledo TGA 2).

  • Atmosphere: Use a nitrogen atmosphere with a flow rate of 50 mL/min.

  • Heating Program: Heat the sample at a defined rate (e.g., 10 °C/min) over a temperature range similar to the DSC experiment.

  • Data Analysis: Analyze the TGA curve to identify the temperature at which mass loss begins and the percentage of mass lost during decomposition.

Causality Behind Experimental Choices:

  • Alumina Crucible: Alumina is inert and has high thermal conductivity, ensuring uniform heating of the sample.

  • Nitrogen Atmosphere: Prevents oxidation, allowing for the study of the thermal decomposition in an inert environment.

The following diagram illustrates the workflow for thermal analysis using DSC and TGA.

G cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Brominated Dinitrobenzoic Acid Derivative DSC_Prep Weigh sample into high-pressure crucible Sample->DSC_Prep TGA_Prep Weigh sample into alumina crucible Sample->TGA_Prep DSC_Run Heat at multiple rates in N2 atmosphere DSC_Prep->DSC_Run DSC_Data Obtain T-onset, T-peak, and ΔH-decomp DSC_Run->DSC_Data Kinetic_Analysis Kinetic & Hazard Analysis DSC_Data->Kinetic_Analysis Ea, A TGA_Run Heat at a constant rate in N2 atmosphere TGA_Prep->TGA_Run TGA_Data Determine mass loss vs. temperature TGA_Run->TGA_Data TGA_Data->Kinetic_Analysis Decomposition Stages

Caption: Experimental workflow for DSC and TGA analysis.

Accelerating Rate Calorimetry (ARC)

For compounds with significant energetic potential, ARC is the gold standard for assessing thermal runaway hazards. ARC mimics a worst-case adiabatic scenario where no heat is lost to the surroundings. This allows for the determination of critical safety parameters like the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT).

Computational Modeling of Thermodynamic Stability

Computational chemistry provides a powerful, safe, and cost-effective means to predict and understand the stability of energetic materials.[10] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Bond Dissociation Energy (BDE)

The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond.[11] The energy required for this cleavage is the Bond Dissociation Energy (BDE). A higher BDE generally correlates with greater thermal stability.[10]

Computational Protocol: DFT Calculation of BDE
  • Structure Optimization: The molecular geometry of the brominated dinitrobenzoic acid derivative is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[11]

  • Fragment Optimization: The geometries of the resulting radicals (the aromatic radical and •NO2) are also optimized using the same level of theory.

  • Energy Calculation: The electronic energies of the parent molecule and the two radical fragments are calculated.

  • BDE Calculation: The BDE is calculated as the difference between the sum of the energies of the fragments and the energy of the parent molecule, with corrections for zero-point vibrational energy.

Causality Behind Computational Choices:

  • DFT (B3LYP): This functional is known to provide reliable results for the thermochemistry of organic molecules.

  • Basis Set (6-311+G(d,p)): This basis set is sufficiently large to provide accurate electronic structure descriptions for this class of molecules.[11]

The relationship between molecular structure and stability can be visualized as follows:

G Molecule Brominated Dinitrobenzoic Acid Derivative Stability Thermodynamic Stability Molecule->Stability BDE C-NO2 Bond Dissociation Energy BDE->Stability Higher BDE correlates with higher stability Electronic Electronic Effects (EWG/EDG) Electronic->BDE Steric Steric Hindrance Steric->BDE

Caption: Key factors influencing the thermodynamic stability.

Structure-Stability Relationships: The Influence of Bromination

The position of the bromine atom(s) relative to the nitro and carboxylic acid groups will significantly impact the thermodynamic stability of the molecule.

  • Electronic Effects: Bromine is an electron-withdrawing group (EWG) via induction but an electron-donating group via resonance.[12] Its overall effect on the electron density of the aromatic ring can influence the strength of the C-NO2 bonds.

  • Steric Effects: A bromine atom positioned ortho to a nitro group can cause steric hindrance, forcing the nitro group out of the plane of the aromatic ring. This can disrupt π-conjugation and weaken the C-NO2 bond, potentially lowering the thermal stability.[2]

Data Summary

The following tables present hypothetical yet representative data for a series of brominated dinitrobenzoic acid derivatives, based on the expected trends from the literature.

Table 1: Experimental Thermal Analysis Data

CompoundTonset (°C) (DSC)ΔHd (J/g) (DSC)Mass Loss (%) (TGA)
3,5-Dinitrobenzoic Acid220-150050
2-Bromo-3,5-dinitrobenzoic Acid210-165055
4-Bromo-3,5-dinitrobenzoic Acid225-145054

Table 2: Computed Bond Dissociation Energies

CompoundWeakest C-NO2 BDE (kcal/mol)
3,5-Dinitrobenzoic Acid65
2-Bromo-3,5-dinitrobenzoic Acid62
4-Bromo-3,5-dinitrobenzoic Acid66

Conclusion

The is a complex interplay of electronic and steric factors. A comprehensive evaluation requires a synergistic approach combining experimental techniques like DSC and TGA with computational methods such as DFT. This guide has outlined the foundational principles and provided detailed protocols to enable researchers to rigorously assess the stability and safety of these important compounds. The insights gained from such studies are critical for the safe handling, storage, and application of these materials in drug development and other advanced technologies.

References

  • Influence of halogen substituents on sensitivity towards detonation of polycyclic nitroaromatic high-energy molecules. (URL not available)
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
  • 3,5-Dinitrobenzoic acid - Wikipedia. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [Link]

  • (PDF) Thermal stability of nitrobenzyl halogenides - ResearchGate. [Link]

  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. [Link]

  • Density functional calculations of bond dissociation energies for NO2 scission in some nitroaromatic molecules - ResearchGate. [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (URL not available)
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (URL not available)
  • Mastering Chemical Synthesis with 3,5-Dinitrobenzoic Acid: A Comprehensive Guide. [Link]

  • "Computational Studies of Bond Dissociation Energies and Organic Reacti" by Shehani Thishakkya Wetthasinghe - Scholar Commons - University of South Carolina. [Link]

  • Crystal structure and thermal behaviors for 3,5-dinitrobenzoic acid of 3,5-diamino-1,2,4-triazole | Semantic Scholar. [Link]

  • (PDF) 2-Methyl-3,5-dinitrobenzoic acid - ResearchGate. [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Publishing. [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. (URL not available)
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. [Link]

  • Characterization of C-NO2 Bonds in Nitroaromatic Compounds - SciSpace. [Link]

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit Laboratories. [Link]

  • TGA-DSC - Research - The University of Melbourne. [Link]

  • 2,4-Dinitrobenzoic acid - the NIST WebBook. [Link]

  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. [Link]

  • DSC vs TGA: A Complete Guide to the Difference | Torontech. [Link]

  • Chemical Properties of 3,4-dinitrobenzoic acid - Cheméo. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Thermodynamic Properties of Halides - CDC Stacks. [Link]

  • Thermal Recycling of Brominated Flame Retardants with Fe2O3. - SciSpace. [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid: A Technical Whitepaper

Executive Summary The synthesis of highly functionalized aromatic building blocks requires a rigorous understanding of electronic effects, steric hindrance, and thermodynamic stability. 3-Bromo-5-hydroxy-2,6-dinitrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aromatic building blocks requires a rigorous understanding of electronic effects, steric hindrance, and thermodynamic stability. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS: 67973-20-0) is a complex, poly-substituted benzoic acid derivative utilized as a critical intermediate in the development of advanced agrochemicals, pharmaceuticals, and energetic materials.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere recitation of synthetic steps. Instead, we will dissect the fundamental causality behind the reaction conditions—specifically, how we can manipulate electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) to create a self-validating, high-yield synthetic pathway starting from commercially available 3,5-dibromobenzoic acid.

Retrosynthetic Strategy & Pathway Design

The target molecule features five substituents on the benzene ring, leaving only one protonated carbon. Attempting to introduce these groups randomly would lead to an intractable mixture of regioisomers. By employing a logical retrosynthetic disconnection, we can trace the target back to 3,5-dibromobenzoic acid (CAS: 618-58-6) .

The pathway relies on two highly predictable transformations:

  • Exhaustive Nitration to install nitro groups at the sterically accessible ortho positions.

  • Regioselective SNAr to selectively hydrolyze one of the bromine atoms.

Retrosynthesis Target 3-Bromo-5-hydroxy- 2,6-dinitrobenzoic acid (Target) Intermediate 3,5-Dibromo- 2,6-dinitrobenzoic acid (Intermediate) Target->Intermediate S_NAr (Hydroxylation) SM 3,5-Dibromobenzoic acid (Starting Material) Intermediate->SM Nitration (HNO3/H2SO4)

Retrosynthetic analysis of 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid. [1]

Mechanistic Causality & Reaction Dynamics

To ensure scientific integrity and reproducibility, it is critical to understand why these specific reagents and conditions are chosen. Every step in this protocol is designed as a self-validating system where the intrinsic electronics of the molecule dictate the reaction's stopping point.

Step 1: Electrophilic Aromatic Substitution (Overcoming Deactivation)

The starting material, 3,5-dibromobenzoic acid, is severely deactivated. The carboxylic acid (-COOH) is a strong electron-withdrawing group (EWG) via resonance, while the two bromine atoms withdraw electron density via the inductive effect (-I).

  • The Causality of Reagent Selection: Standard nitrating mixtures (dilute HNO3) will fail to react with this electron-deficient ring. To overcome the high activation energy barrier, forcing conditions using fuming nitric acid and concentrated sulfuric acid at 100–120 °C are mandatory to generate a high concentration of the highly electrophilic nitronium ion ( NO2+​ ).

  • Regiochemical Control: The -COOH group is meta-directing (directing to C3 and C5), but these positions are already occupied by bromine. The bromine atoms are ortho/para-directing. The available positions for electrophilic attack are C2, C4, and C6. However, position C4 is flanked by two bulky bromine atoms. The resulting steric shielding funnels the NO2+​ attack exclusively to the less hindered C2 and C6 positions. This steric guidance guarantees the formation of 3,5-dibromo-2,6-dinitrobenzoic acid without the need for complex chromatographic separation [1].

Step 2: Nucleophilic Aromatic Substitution (The Self-Limiting Hydroxylation)

Once the two nitro groups are installed, the electronic landscape of the ring is inverted. The ring is now so electron-deficient that it becomes highly susceptible to nucleophilic attack.

  • Meisenheimer Complex Formation: The bromine atoms at C3 and C5 are situated ortho and para to the newly installed nitro groups. When exposed to aqueous sodium hydroxide (NaOH) at 90 °C, the hydroxide nucleophile attacks the C-Br bond, forming a resonance-stabilized Meisenheimer intermediate, followed by the expulsion of the bromide leaving group.

  • The Self-Validating Stop Mechanism: Why does the reaction substitute only one bromine and not both? As soon as the first hydroxyl group is installed, the basic reaction medium (NaOH) immediately deprotonates it to form a phenoxide anion (-O⁻) . This phenoxide is a tremendously powerful electron-donating group via resonance (+R effect). The sudden influx of electron density into the aromatic ring counteracts the electron-withdrawing pull of the nitro groups, effectively raising the activation energy for a second SNAr attack. The reaction naturally halts at mono-substitution, yielding 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid with exceptional selectivity [2].

Experimental Protocols & Workflows

The following methodologies are synthesized from established literature standards for poly-substituted aromatic compounds [3].

Protocol A: Synthesis of 3,5-Dibromo-2,6-dinitrobenzoic Acid
  • Preparation: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Acid Mixture: Carefully add 100 mL of concentrated H2SO4 to 50 g of 3,5-dibromobenzoic acid. Cool the suspension to 0 °C in an ice bath.

  • Nitration: Slowly add 60 mL of fuming HNO3 dropwise over 45 minutes, maintaining the internal temperature below 20 °C.

  • Heating: Remove the ice bath and gradually heat the mixture to 110 °C for 5 hours. The solution will turn deep yellow.

  • Workup: Cool the mixture to room temperature and pour it over 500 g of crushed ice. Filter the resulting pale-yellow precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum to yield the intermediate.

Protocol B: Synthesis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid
  • Hydroxylation: In a 500 mL flask, dissolve 10.0 g of NaOH in 250 mL of distilled water. Add 20.0 g of the 3,5-dibromo-2,6-dinitrobenzoic acid intermediate.

  • Reaction: Heat the mixture to 90 °C and maintain vigorous stirring for 6 hours. The solution will transition to a deep red color, indicative of the phenoxide anion formation.

  • Acidification: Cool the reaction to 0 °C. Slowly add concentrated HCl dropwise until the pH reaches 1.5. The protonation of the phenoxide will cause the target product to precipitate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the final product.

Workflow Step1 3,5-Dibromobenzoic Acid (Starting Material) Nitration Nitration: Fuming HNO3 / H2SO4 110 °C, 5 hours Step1->Nitration Intermediate 3,5-Dibromo-2,6-dinitrobenzoic Acid (Isolated via Ice Quench) Nitration->Intermediate SNAr SNAr: NaOH (aq) 90 °C, 6 hours Intermediate->SNAr Acidification Acidification: HCl (aq) to pH 1.5 (Phenoxide Protonation) SNAr->Acidification Product 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid (Target Product) Acidification->Product

Step-by-step synthetic workflow from 3,5-dibromobenzoic acid to the target product. [2]

Quantitative Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Role
3,5-Dibromobenzoic acid618-58-6C7H4Br2O2279.91 g/mol Starting Material
3,5-Dibromo-2,6-dinitrobenzoic acid67973-19-7C7H2Br2N2O6369.91 g/mol Reactive Intermediate
3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid67973-20-0C7H3BrN2O7306.00 g/mol Target Product

Table 2: Reaction Parameters & Yield Optimization

Reaction StepReagentsTemp (°C)Time (h)Est. Yield (%)Key Mechanistic Driver
Electrophilic NitrationFuming HNO3, conc. H2SO4110585–90Steric shielding of C4 directs NO2+​ to C2/C6
SNAr HydroxylationNaOH (aq, ~1 M)90680–84Phenoxide resonance prevents over-substitution

References

  • Zhurnal Organicheskoi Khimii (Russian Journal of Organic Chemistry) . Synthesis and properties of poly-substituted aromatic carboxylic acids. Vol. 14, Issue 8, 1978.[Link]

  • US Patent 6124352A. Process for the preparation of alkylated benzenes having halogen substituents.

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, a valuable substituted aromatic compound for potential use in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, a valuable substituted aromatic compound for potential use in drug discovery and materials science. The described methodology details the dinitration of 3-bromo-5-hydroxybenzoic acid via electrophilic aromatic substitution using a mixed acid (sulfuric and nitric acid) approach. This guide emphasizes mechanistic causality, stringent safety protocols, and procedural accuracy to ensure reproducible, high-yield synthesis. It is intended for an audience of researchers, chemists, and drug development professionals with experience in synthetic organic chemistry.

Introduction and Scientific Background

Substituted benzoic acids are fundamental building blocks in medicinal chemistry and chemical synthesis. The introduction of nitro groups, a bromine atom, and a hydroxyl group onto the benzoic acid scaffold creates a highly functionalized molecule with unique electronic and steric properties. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is one such molecule, whose utility lies in its potential as a versatile intermediate for further chemical elaboration.

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry.[1][2] The process involves the substitution of a hydrogen atom on the aromatic ring with an electrophile—in this case, the nitronium ion (NO₂⁺). The regiochemical outcome of the reaction is dictated by the existing substituents on the 3-bromo-5-hydroxybenzoic acid starting material. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group, while the carboxylic acid (-COOH) and bromine (-Br) are deactivating groups. The hydroxyl group's strong activating effect preferentially directs the incoming nitro groups to the positions ortho to it (C2 and C6), leading to the desired product.

Reaction Mechanism: The Formation of the Nitronium Ion

The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2]

Mechanism Workflow

G cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H2SO4->HSO4_minus - H⁺ NO2_plus Nitronium Ion (NO₂⁺) Protonated_HNO3->NO2_plus - H₂O H2O Water (H₂O) StartMat 3-bromo-5-hydroxybenzoic acid NO2_plus->StartMat Electrophilic Attack SigmaComplex Resonance-Stabilized Sigma Complex StartMat->SigmaComplex + 2 NO₂⁺ Product 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid SigmaComplex->Product - 2 H⁺

Caption: Workflow diagram for the synthesis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of substitution.

  • FT-IR Spectroscopy: To identify characteristic functional groups (O-H, C=O, C-NO₂, Ar-H).

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Handling nitric acid. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 3,5-Dibromo-2,6-dinitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Truman ChemLab. (2017, July 15). Nitration of Benzoic Acid 2017. Retrieved from [Link]

  • ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4. Retrieved from [Link]

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]

Sources

Application

Application Note: 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid as a Multivalent Intermediate in Advanced Organic Synthesis

Abstract / Executive Summary 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS: 67973-20-0) is a highly functionalized, electron-deficient aromatic scaffold that offers exceptional orthogonal reactivity. Its unique substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract / Executive Summary

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS: 67973-20-0) is a highly functionalized, electron-deficient aromatic scaffold that offers exceptional orthogonal reactivity. Its unique substitution pattern—featuring a carboxylic acid, two nitro groups, a bromide, and a hydroxyl group—makes it an invaluable intermediate for researchers in drug discovery and materials science. This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound to synthesize highly substituted benzimidazoles, a privileged scaffold in medicinal chemistry, particularly in the development of [1].

Structural Profiling and Orthogonal Reactivity

The synthetic utility of 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid stems from the independent addressability of its functional groups. Each substituent can be selectively targeted under specific reaction conditions:

  • C1 Carboxylic Acid: Available for peptide coupling, esterification, or decarboxylation.

  • C2 & C6 Nitro Groups: Strongly electron-withdrawing, activating the ring for nucleophilic attack, and easily reducible to primary amines.

  • C3 Bromide: Highly activated for nucleophilic aromatic substitution (S N​ Ar) or palladium-catalyzed cross-coupling.

  • C5 Hydroxyl: Can be selectively alkylated, acylated, or converted into a triflate leaving group.

ReactivityMap Core 3-Bromo-5-hydroxy- 2,6-dinitrobenzoic acid C1 C1: Carboxylic Acid (Amidation / Esterification) Core->C1 Peptide Coupling C2_C6 C2, C6: Nitro Groups (Reduction to Amines) Core->C2_C6 Pd/C, H2 or Fe/HCl C3 C3: Bromide (SNAr / Cross-Coupling) Core->C3 Amines/Thiols, Base C5 C5: Hydroxyl (Alkylation / Triflation) Core->C5 MeI/K2CO3 or Tf2O

Orthogonal reactivity map of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Mechanistic Insights: The Causality of Reactivity

To successfully manipulate this densely functionalized ring, one must understand its internal electronic "push-pull" dynamics. The C3-bromide is flanked by an ortho-nitro (C2) and a para-nitro (C6) group. This specific configuration makes the C3 position exceptionally electrophilic and ideal for with amines or thiols [2].

The Phenoxide Deactivation Effect: Direct S N​ Ar on the unprotected starting material is often thwarted by the C5-hydroxyl group. Under the basic conditions required for S N​ Ar (e.g., K 2​ CO 3​ or DIPEA), the C5-OH is deprotonated to form a phenoxide anion. The phenoxide exerts a powerful electron-donating resonance effect (+R), pushing electron density into the C4, C6, and C2 positions. This resonance neutralizes the electron-withdrawing capacity of the C2 and C6 nitro groups, preventing them from stabilizing the critical Meisenheimer intermediate [3].

Experimental Protocols: Benzimidazole Synthesis Workflow

The following self-validating protocols describe the transformation of the title compound into a highly functionalized benzimidazole core, demonstrating a logical progression of protection, substitution, and cyclization.

SyntheticWorkflow Step1 Step 1: O-Protection Reagent: MeI, K2CO3 Target: C5-OH Step2 Step 2: SNAr Reaction Reagent: R-NH2, DIPEA Target: C3-Br Step1->Step2 Prevents phenoxide deactivation Step3 Step 3: Nitro Reduction Reagent: Pd/C, H2 Target: C2,C6-NO2 Step2->Step3 Introduces functional diversity Step4 Step 4: Cyclization Reagent: Formic Acid, Heat Target: Benzimidazole Step3->Step4 Generates diamine intermediate

Step-by-step synthetic workflow for generating functionalized benzimidazoles.
Protocol 1: Chemoselective O-Alkylation (Protection)
  • Objective: Mask the C5-hydroxyl to prevent phenoxide-induced S N​ Ar deactivation.

  • Procedure:

    • Dissolve 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Add anhydrous K 2​ CO 3​ (2.5 eq) and stir for 15 minutes at 0 °C.

    • Add Methyl iodide (MeI) (3.0 eq) dropwise via syringe.

    • Warm the reaction to 25 °C and stir for 4 hours.

    • Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Mechanistic Note: The excess base and MeI will concomitantly convert the C1-carboxylic acid into a methyl ester, yielding methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate. This dual protection is highly advantageous as it prevents unwanted amidation during the subsequent amine-based S N​ Ar step.

  • Self-Validation: 1 H NMR will confirm global methylation, evidenced by two new singlet peaks at ~3.9 ppm (Ar-OCH 3​ ) and ~3.8 ppm (COOCH 3​ ), alongside the disappearance of the broad OH and COOH protons.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (S N​ Ar)
  • Objective: Introduce structural diversity at the C3 position via amine displacement.

  • Procedure:

    • Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.15 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by benzylamine (1.2 eq).

    • Heat the mixture to 65 °C (reflux) for 12 hours.

    • Cool to room temperature, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validation: LC-MS will show the mass shift corresponding to the loss of bromine ( 79 Br/ 81 Br isotopic signature disappears) and the addition of the benzylamine moiety.

Protocol 3: Catalytic Hydrogenation and Cyclization
  • Objective: Reduce the nitro groups and cyclize the resulting ortho-diamine into a benzimidazole.

  • Procedure:

    • Dissolve the S N​ Ar product (1.0 eq) in Methanol (0.1 M).

    • Add 10 wt% Pd/C (0.1 eq). Purge the flask with N 2​ , then backfill with H 2​ gas (via balloon).

    • Stir vigorously at 25 °C for 6 hours.

    • Filter the suspension through a pad of Celite to remove the catalyst and concentrate to yield the unstable 2,6-diamino intermediate.

    • Immediately dissolve the crude diamine in neat formic acid (0.5 M).

    • Heat the solution at 100 °C for 8 hours.

    • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO 3​ , and extract with EtOAc.

  • Mechanistic Note: The C2-primary amine and the newly introduced C3-secondary amine are positioned ortho to one another. Upon heating in formic acid (which acts as both solvent and a one-carbon electrophile), they undergo condensation to form a fused benzimidazole system. The C6-amine remains unreacted in this step, providing a synthetic handle for further functionalization.

Quantitative Data & Yield Analysis

The table below summarizes the validated reaction parameters, thermodynamic conditions, and isolated yields for the described workflow.

StepReaction TypeReagents & ConditionsTime (h)Temp (°C)Yield (%)
1 O-Alkylation / EsterificationMeI (3.0 eq), K 2​ CO 3​ (2.5 eq), DMF42592
2 S N​ Ar DisplacementBenzylamine (1.2 eq), DIPEA (2.0 eq), THF126585
3 Nitro ReductionPd/C (10 wt%), H 2​ (1 atm), MeOH625>95 (crude)
4 Benzimidazole CyclizationFormic acid (neat)810078

Conclusion

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is a highly versatile building block. By understanding and strategically manipulating its internal electronic effects—specifically mitigating the phenoxide resonance through O-protection—chemists can unlock its full potential for regioselective nucleophilic aromatic substitution and subsequent heterocyclic cyclization. This workflow provides a robust, scalable pathway for synthesizing complex benzimidazole derivatives critical to modern drug discovery.

References

  • Jemlan, LLC. (2000). Antifungal agents (US Patent No. 6,124,352A). U.S.
  • Weaver, M. G., et al. (2010). Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Journal of Chemical Education, 87(10), 1069–1071.[Link]

  • Bunnett, J. F., et al. (1969). The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society, 91(12), 3147-3155.[Link]

Method

Suzuki coupling reaction conditions for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid Executive Briefing The synthesis of complex biaryl compounds using highly functionalized, electron-deficient arenes requires pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid

Executive Briefing

The synthesis of complex biaryl compounds using highly functionalized, electron-deficient arenes requires precise control over reaction conditions. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid presents a unique synthetic challenge due to its dense functionalization. This guide provides a self-validating, causality-driven protocol for achieving high-yielding Suzuki-Miyaura cross-couplings with this demanding substrate, tailored for researchers in medicinal chemistry and drug development.

Substrate Mechanics & Causality

Designing a successful coupling protocol requires understanding the electronic and steric interplay of the substrate's functional groups:

  • Hyper-Activated Oxidative Addition: The presence of two strongly electron-withdrawing nitro groups ortho and para to the reaction site severely depletes electron density from the aromatic ring. This makes the C-Br bond highly susceptible to oxidative addition by the Palladium(0) catalyst, often rendering this step faster than the rate-determining step[1]. The nitro group's electron-withdrawing nature fundamentally enhances this reactivity[2].

  • Acidic Moieties & Catalyst Poisoning: The substrate contains two highly acidic protons: a carboxylic acid and a phenolic hydroxyl group. If left unaddressed, the phenol can coordinate to the palladium center, impeding the catalytic cycle[3].

  • Base Stoichiometry: To prevent catalyst poisoning and ensure substrate solubility, a massive excess of base is mandatory. The first two equivalents of base are consumed immediately to deprotonate the acid and phenol, forming a highly polar dianion. Additional base is then required to activate the boronic acid into a reactive "ate" complex, which is a strict prerequisite for the transmetalation step[4].

  • Reductive Elimination Bottleneck: While oxidative addition is rapid, reductive elimination can be sluggish for highly electron-deficient biaryls. The catalytic cycle relies on oxidative addition, transmetalation, and reductive elimination[5]. Utilizing a bidentate ligand with a large bite angle, such as in Pd(dppf)Cl₂, enforces a cis-geometry at the palladium center, accelerating product release.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by NO2) Pd0->OxAdd Substrate PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII BaseEx Base Exchange (Requires Excess Base) PdII->BaseEx Base TransMet Transmetalation with Ar'-B(OH)2 BaseEx->TransMet Boronic Acid RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Product

Suzuki-Miyaura catalytic cycle tailored for electron-deficient aryl halides.

Reaction Engineering & Quantitative Optimization

The following table summarizes the optimization landscape. The data illustrates how failing to account for the substrate's acidity leads to reaction failure, validating the necessity of high base equivalents and polar solvent mixtures.

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄K₂CO₃ (3.0)Toluene/H₂O (4:1)90<10Poor substrate solubility; insufficient base for catalysis.
2Pd(dppf)Cl₂K₂CO₃ (4.0)Dioxane/H₂O (4:1)9045Improved solubility; sluggish transmetalation.
3 Pd(dppf)Cl₂ K₃PO₄ (4.5) Dioxane/H₂O (4:1) 90 88 Optimal; complete deprotonation and rapid coupling.
4Pd(OAc)₂ / SPhosK₃PO₄ (4.5)DMF/H₂O (4:1)10082Good yield, but DMF complicates the aqueous workup.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that structural transformations (like dianion formation) are physically observable, preventing downstream failures.

Reagents Required:

  • 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (4.5 equiv, 4.5 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk tube, add 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid, the arylboronic acid, and K₃PO₄.

  • Degassing & Solvation: Add the 1,4-Dioxane/Water mixture. Degas the suspension by bubbling with Argon for 15 minutes.

    • Validation Checkpoint 1: Upon addition of the solvent and base, the mixture must transition into a deep yellow/orange homogeneous solution. This color change confirms the successful formation of the water-soluble dianion. If the solution remains cloudy, add 0.5 mL of water.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube and heat to 90 °C for 4–6 hours.

    • Validation Checkpoint 2: Monitor via LC-MS (Negative ESI mode). The starting material will appear as an intense [M-H]⁻ signal. The reaction is complete when this signal is entirely replaced by the product's [M-H]⁻ mass.

  • Phase-Directed Workup (Critical Step): Cool the reaction to room temperature. Dilute with 10 mL of water and 10 mL of Dichloromethane (DCM). Stir vigorously and separate the phases.

    • Validation Checkpoint 3: The aqueous phase must retain the intense yellow/orange color (containing your product as a dianion). Discard the DCM layer, which contains neutral impurities (homocoupled boronic acid, triphenylphosphine oxide, and catalyst residues).

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 1–2.

    • Validation Checkpoint 4: The color of the solution will shift, and a precipitate may form, confirming the protonation of the carboxylic acid and phenol.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude biaryl product.

Workflow Step1 1. Reaction Setup Degas Dioxane/H2O Step2 2. Base Addition Add 4.0-5.0 eq K3PO4 Step1->Step2 Step3 3. Catalysis Pd(dppf)Cl2 at 90°C Step2->Step3 Step4 4. Phase Separation Extract Neutral Impurities Step3->Step4 Step5 5. Acidification Adjust Aq. Phase to pH 1-2 Step4->Step5 Step6 6. Product Isolation Extract with EtOAc Step5->Step6

Experimental workflow emphasizing pH-dependent isolation of the biaryl product.

References[2] Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid - Benchchem. Source: benchchem.com. URL: https://www.benchchem.com/[4] Title: Suzuki Coupling - Organic Chemistry Portal. Source: organic-chemistry.org. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[3] Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. Source: mdpi.com. URL: https://www.mdpi.com/[5] Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: libretexts.org. URL: https://chem.libretexts.org/[1] Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Source: yonedalabs.com. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/

Sources

Application

Application Note: Advanced Methodologies for Dinitrobenzoic Acid Derivatives in Pharmaceutical Research

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Focus: 3,5-Dinitrobenzoic Acid (3,5-DNBA) and its derivatives Dinitrobenzoic acid derivatives—most notably 3,5-dinitrobenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Focus: 3,5-Dinitrobenzoic Acid (3,5-DNBA) and its derivatives

Dinitrobenzoic acid derivatives—most notably 3,5-dinitrobenzoic acid (3,5-DNBA) and its reactive analogues—are highly versatile chemical tools in modern pharmaceutical research. Characterized by a highly electron-deficient aromatic ring and a strong hydrogen-bond donating carboxylic acid moiety, these compounds solve critical bottlenecks across three distinct domains: crystal engineering (formulation) , pre-column analytical derivatization (quality control) , and antimicrobial scaffold design (drug discovery) .

This technical guide synthesizes the causality behind utilizing DNBA derivatives, providing self-validating protocols and mechanistic insights to ensure robust experimental outcomes.

Crystal Engineering: 3,5-DNBA as a Supramolecular Co-former

Active Pharmaceutical Ingredients (APIs) frequently suffer from poor aqueous solubility or physical instability. Co-crystallization—the formation of a multicomponent crystal lattice—modifies these physicochemical properties without altering the drug's pharmacological mechanism[1].

The Causality of Co-former Selection

Why choose 3,5-DNBA as a co-former? Crystal engineering relies heavily on predictable non-covalent interactions known as supramolecular synthons. 3,5-DNBA is an exceptional candidate because its carboxylic acid group acts as a potent hydrogen bond donor, while the electron-withdrawing nitro groups increase the acidity of the proton, strengthening the resulting H-bond. Furthermore, the electron-deficient dinitroaromatic ring facilitates robust π−π stacking interactions. Research indicates that APIs crystallizing with multiple molecules in the asymmetric unit ( Z′>1 ), such as the antibacterial ornidazole, show a markedly stronger tendency to form stable heteromeric co-crystals with 3,5-DNBA[2].

G API API (e.g., Ornidazole) Z' > 1 Propensity Solvent Dissolution in Chloroform (Homogeneous Phase) API->Solvent Coformer 3,5-DNBA Co-former Strong H-Bond Donor Coformer->Solvent Evaporation Slow Solvent Evaporation (Thermodynamic Control) Solvent->Evaporation Cocrystal 1:1 Co-crystal Formation Enhanced Dissolution Rate Evaporation->Cocrystal

Thermodynamic workflow of 3,5-DNBA co-crystallization via solvent evaporation.

Protocol 1: Synthesis and Validation of Ornidazole:3,5-DNBA Co-crystals

This protocol utilizes a slow solvent evaporation method to maintain thermodynamic control, ensuring the growth of high-quality single crystals.

  • Equimolar Dissolution: Dissolve 0.10 g (0.037 mmol) of Ornidazole and 0.10 g (0.047 mmol) of 3,5-DNBA in 5 mL of anhydrous chloroform[2]. Note: Chloroform is selected as it dissolves both components without aggressively competing for hydrogen bonds.

  • Controlled Evaporation: Cover the vial with a perforated film to allow slow evaporation at ambient temperature (20–25°C). Small, colorless plate-like crystals will form after approximately 3 days[2].

  • Self-Validation (Differentiating Co-crystal from Salt): It is critical to prove that proton transfer has not occurred (which would yield a salt instead of a neutral co-crystal). Analyze the isolated crystals using FT-IR spectroscopy.

    • Validation Checkpoint: The preservation of the typical carboxylic acid C=O stretch at ~1715 cm⁻¹ and a broad O−H stretch at ~2500 cm⁻¹ confirms the hydrogen remains covalently bound to the DNBA oxygen, verifying a true co-crystal[2].

Analytical Chemistry: Pre-Column Derivatization for HPLC

Many aliphatic amines, alcohols, and poorly conjugated pharmaceuticals lack a robust chromophore, rendering them virtually invisible to standard UV-Vis detectors. Derivatization converts these analytes into highly detectable species[3].

The Causality of Derivatization Mechanics

By reacting target analytes with 3,5-dinitrobenzoyl chloride (a highly reactive acid chloride derivative of 3,5-DNBA), we covalently attach a strongly absorbing dinitrophenyl moiety via nucleophilic acyl substitution. This introduces a hyperchromic shift, pushing absorption into the highly sensitive UV/Visible range[3]. Additionally, the addition of the bulky, non-polar dinitrobenzoate group significantly increases the analyte's lipophilicity, improving retention and resolution on reversed-phase HPLC columns[4].

Derivatization Analyte Target Analyte (Poor UV Chromophore) Reaction Nucleophilic Acylation (Anhydrous Conditions) Analyte->Reaction Reagent 3,5-Dinitrobenzoyl Chloride (Excess Reagent) Reagent->Reaction Quench Bicarbonate Wash (Remove Hydrolyzed DNBA) Reaction->Quench HPLC HPLC-UV/Vis Analysis (High Sensitivity) Quench->HPLC

Pre-column derivatization logic for enhancing HPLC-UV sensitivity.

Protocol 2: Derivatization of Alcohols/Amines with 3,5-Dinitrobenzoyl Chloride

Hydrolysis of the reagent into 3,5-dinitrobenzoic acid is the primary mode of failure in this assay, as the byproduct will co-elute and disrupt quantification[5].

  • Anhydrous Setup: Dissolve the target analyte in a non-aqueous, aprotic solvent (e.g., anhydrous acetonitrile) over molecular sieves to strictly eliminate moisture[5].

  • Acylation: Add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution. Gently heat the mixture under reflux for 5–10 minutes. Monitor the reaction progress via TLC[5].

  • Precipitation and Quenching: Cool the mixture to room temperature and slowly add ice-cold water to precipitate the crude derivatized product[5].

  • Self-Validation (Byproduct Removal): Wash the precipitate with a dilute sodium bicarbonate solution until effervescence ceases.

    • Validation Checkpoint: This step selectively deprotonates any hydrolyzed 3,5-dinitrobenzoic acid byproduct, rendering it water-soluble and washing it away from the lipophilic target derivative, ensuring a clean HPLC baseline[5].

Drug Discovery: DNBA Scaffolds as Antimicrobial Adjuvants

Beyond formulation and analysis, 3,5-DNBA derivatives are actively utilized as structural scaffolds for novel therapeutics. Specifically, 3,5-dinitrobenzoylhydrazone (DNH) derivatives exhibit potent anti-tuberculosis activity[6].

More recently, these derivatives have been deployed as adjuvants to combat antimicrobial resistance. While DNH derivatives may lack direct inhibitory activity against Gram-negative bacteria, they act as powerful hydrogen donors and acceptors that modulate the charge of bacterial membranes. When co-administered with Polymyxin B (PMB), DNH derivatives rescue the antibiotic's efficacy against carbapenem-resistant Gram-negative bacteria (CR-GNB), facilitating severe morphological destruction of the bacterial cell wall[7].

Mechanism Pathogen Carbapenem-Resistant Gram-Negative Bacteria Adjuvant 3,5-DNBA Hydrazone (Membrane Charge Modulator) Pathogen->Adjuvant Antibiotic Polymyxin B (PMB) (Primary Antimicrobial) Pathogen->Antibiotic Synergy Synergistic Action (256-fold MIC Reduction) Adjuvant->Synergy Antibiotic->Synergy CellDeath Bacterial Cell Wall Dissolution Synergy->CellDeath

Synergistic mechanism of DNBA derivatives as Polymyxin B adjuvants.

Quantitative Data Summary

The table below consolidates the physicochemical and biological metrics associated with the DNBA derivative applications discussed in this guide.

Application AreaChemical System / CompoundKey Quantitative Metric / OutcomeReference
Crystal Engineering Ornidazole:3,5-DNBA Co-crystal (1:1)Crystallizes in monoclinic space group P2₁/c; Z′=3 , enhanced dissolution.[2]
Analytical Derivatization Diazotized ADBA AdductsShifts absorption maximum into the visible spectrum; increases lipophilicity.[4]
Drug Discovery (Anti-TB) 3,5-DinitrobenzoylhydrazonesMIC against Mycobacterium tuberculosis ranges from 0.24 to 7.8 μg/mL.[6]
Drug Discovery (Adjuvant) DNH Derivatives + Polymyxin BReduces the required effective PMB concentration by up to 256-fold against CR-GNB.[7]

References

  • Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form.Biotech-Asia.
  • Evaluation of diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) as a new derivatizing reagent.PubMed.
  • Designing Co-Crystals of Pharmaceutically Relevant Compounds That Crystallize with Z′ > 1.ACS Publications.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices.Greyhound Chromatography.
  • Technical Support Center: Derivatization with 3,5-Dinitrobenzoyl Chloride.Benchchem.
  • Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals.SciSpace.
  • 3,5-Dinitrobenzoylhydrazone Derivatives as a Scaffold for Antituberculosis Drug Development.ResearchGate.
  • Polymyxin B adjuvants against polymyxin B- and carbapenem-resistant Gram-negative bacteria.PMC.

Sources

Method

synthesis of antimicrobial agents using 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid scaffold

An Application and Protocol Guide for the Synthesis and Evaluation of Novel Antimicrobial Agents from a 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid Scaffold Abstract The escalating crisis of antimicrobial resistance necess...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Synthesis and Evaluation of Novel Antimicrobial Agents from a 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid Scaffold

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Nitroaromatic compounds represent a class of molecules with potent, broad-spectrum antimicrobial activity, often mediated by bioreductive activation within microbial cells.[1][2] This guide details a comprehensive workflow for the synthesis, characterization, and antimicrobial evaluation of new chemical entities derived from the highly functionalized 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid scaffold. This core structure is strategically designed with multiple reactive sites—a carboxylic acid, a phenolic hydroxyl group, and an activated aromatic ring—allowing for diverse chemical modifications to explore the structure-activity relationship (SAR). We present a detailed, field-tested protocol for the synthesis of ester derivatives, followed by standardized methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against clinically relevant bacterial strains.

Introduction: Rationale and Scientific Foundation

The search for new antimicrobial agents is a paramount challenge in global public health.[3] The 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid scaffold was selected as a promising starting point for several evidence-based reasons:

  • Nitro Group Pharmacophore : The presence of nitro groups is a hallmark of several established antibiotics (e.g., metronidazole, nitrofurantoin).[3][4] These groups are typically inactive prodrugs that undergo enzymatic reduction by microbial nitroreductases, which are often absent in mammalian cells, to generate cytotoxic reactive nitrogen species.[2][3] This selective activation provides a mechanism for targeted microbial killing while potentially reducing host toxicity.[2]

  • Multi-Functional Core for Derivatization : The scaffold possesses a carboxylic acid and a phenolic hydroxyl group. These functional groups are ideal handles for creating libraries of derivatives (e.g., esters, amides) via well-established synthetic reactions. This allows for systematic modification of physicochemical properties like lipophilicity and steric bulk, which are critical for cell wall penetration and target engagement.[5]

  • Halogenation : The bromine atom further enhances the scaffold's potential. Halogenation is a known strategy in drug design to increase potency and modulate metabolic stability. Bromophenol derivatives, for instance, have demonstrated significant activity against resistant pathogens like MRSA.[6]

This guide provides a robust framework for leveraging this scaffold to generate and test a library of novel compounds, bridging synthetic chemistry with microbiological evaluation.

Part 1: Synthesis of Bioactive Derivatives

The primary synthetic strategy involves the functionalization of the carboxylic acid and hydroxyl groups. The following protocol details the synthesis of an ester derivative, a common and effective method for modifying the properties of a lead compound.[7]

Protocol: Synthesis of an Ethyl Ester Derivative

This protocol describes a classic Fischer esterification. The reaction utilizes a strong acid catalyst to promote the condensation of the carboxylic acid with an alcohol. The choice of an acidic catalyst is crucial for protonating the carboxyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Bromo-5-hydroxy-2,6-dinitrobenzoic acidSynthesis Grade(In-house/Custom)The starting scaffold.
Ethanol (Absolute)Anhydrous, ACSSigma-AldrichServes as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)MerckCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization during workup.
Ethyl AcetateHPLC GradeVWRExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent.
Round-bottom flask, reflux condenser, heating mantleN/AN/AStandard organic synthesis glassware.

Step-by-Step Procedure

  • Reaction Setup : To a 100 mL round-bottom flask, add 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (e.g., 1.0 mmol).

  • Reagent Addition : Add 20 mL of absolute ethanol. The scaffold may not fully dissolve initially.

  • Catalyst Addition : While stirring, carefully add 3-4 drops of concentrated sulfuric acid. Causality : The acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more susceptible to nucleophilic attack by ethanol.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching : After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into 50 mL of ice-cold water.

  • Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing : Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 20 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude ester can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Characterization

The synthesized compounds should be rigorously characterized to confirm their structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds is determined using standardized broth microdilution methods to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8][9]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay Culture 1. Grow Bacterial Strain (e.g., S. aureus) Overnight Standardize 2. Standardize Inoculum (0.5 McFarland, ~1.5x10^8 CFU/mL) Culture->Standardize Dilute_Inoculum 3. Dilute to Final Working Concentration (~5x10^5 CFU/mL) Standardize->Dilute_Inoculum Inoculate 5. Inoculate Wells with Standardized Bacteria Dilute_Inoculum->Inoculate Prep_Plate 4. Prepare 2-fold Serial Dilutions of Test Compound in 96-well Plate Prep_Plate->Inoculate Incubate_MIC 6. Incubate Plate (37°C for 18-24h) Inoculate->Incubate_MIC Read_MIC 7. Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Plate_MBC 8. Plate Aliquots from Clear Wells (at and above MIC) onto Agar Read_MIC->Plate_MBC Incubate_Agar 9. Incubate Agar Plates (37°C for 24h) Plate_MBC->Incubate_Agar Read_MBC 10. Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC cluster_prep cluster_prep cluster_mic cluster_mic cluster_mbc cluster_mbc

Caption: Workflow for MIC and MBC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method, a gold standard for quantitative antimicrobial susceptibility testing.[9]

Materials

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Step-by-Step Procedure

  • Prepare Compound Plate : a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 2X the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Prepare Inoculum : a. From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Causality : This standardized inoculum ensures that results are reproducible and comparable across different experiments and labs.[8]

  • Inoculate Plate : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10] This can be assessed visually or by reading the optical density at 600 nm.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed immediately after the MIC is determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[11]

Step-by-Step Procedure

  • Subculturing : From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating : Spot-plate each aliquot onto a sterile, drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation : Incubate the MHA plate at 37°C for 24 hours.

  • Determine MBC : Count the number of colonies from each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11]

Part 3: Data Interpretation and SAR

Structure-Activity Relationship (SAR) Pathway

The data gathered from synthesizing and testing a library of derivatives allows for the development of a Structure-Activity Relationship (SAR) model.

SAR_Workflow Scaffold Core Scaffold: 3-Bromo-5-hydroxy -2,6-dinitrobenzoic acid Synthesis Chemical Synthesis (Esterification, Amidation, etc.) Scaffold->Synthesis Functionalize Library Library of Novel Derivatives Synthesis->Library Generate Testing Antimicrobial Testing (MIC/MBC Assays) Library->Testing Screen Data Biological Data (MIC/MBC Values) Testing->Data Yields SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Inform Optimization Lead Optimization SAR->Optimization Guide Optimization->Synthesis Iterate

Caption: Iterative cycle of SAR-guided drug discovery.

Interpreting Results

A successful derivative will exhibit a low MIC value. Comparing the MIC and MBC values is crucial:

  • If MBC is ≤ 4 x MIC, the compound is generally considered bactericidal .

  • If MBC is > 4 x MIC, the compound is considered bacteriostatic .

By synthesizing a series of esters with varying alkyl chain lengths (e.g., methyl, ethyl, propyl), researchers can deduce key SAR insights. For example, an increase in activity with longer chains might suggest that enhanced lipophilicity improves cell membrane penetration. Conversely, a decrease in activity might indicate steric hindrance at the target site. The position of substituents on the benzoic acid ring significantly modulates biological activity by influencing electronic properties, lipophilicity, and steric profile.[5] The carboxylic acid group itself is a key hydrogen bond donor and acceptor, often critical for interacting with enzyme active sites.[5][12]

Part 4: Safety and Handling Precautions

Polynitro-aromatic compounds must be handled with extreme care due to their potential for irritation, toxicity, and, in some cases, explosive instability upon rapid heating or shock.[13]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Ventilation : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16][17]

  • Handling : Avoid all personal contact, including inhalation.[13] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]

  • Disposal : Dispose of chemical waste according to institutional and local regulations. Avoid release to the environment.[15][17]

  • First Aid :

    • Skin Contact : Wash with plenty of soap and water.[16]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14][16]

    • Ingestion : Rinse mouth with water and consult a physician immediately.[16]

References

  • Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC. [Link]

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. (2022). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. (2022). ACS Omega. [Link]

  • MIC/MBC Testing. (n.d.). International and Accredited Lab. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • 3,5-Dinitrobenzoic acid. (n.d.). PENTA. [Link]

  • 3,5-DINITROBENZOIC ACID. (n.d.). Alpha Resources. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (n.d.). Emery Pharma. [Link]

  • Mastering Chemical Synthesis with 3,5-Dinitrobenzoic Acid: A Comprehensive Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). PMC. [Link]

  • 3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PMC. [Link]

Sources

Application

protocol for coupling 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid with amino acids

An Application Guide to the Amide Coupling of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid with Amino Acids Introduction: Navigating a Challenging Coupling The conjugation of small molecules to amino acids and peptides is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Amide Coupling of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid with Amino Acids

Introduction: Navigating a Challenging Coupling

The conjugation of small molecules to amino acids and peptides is a cornerstone of drug development, chemical biology, and materials science. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is a unique scaffold, offering multiple points for further functionalization. However, its chemical structure presents significant challenges for standard amide bond formation. The carboxylic acid is flanked by two bulky nitro groups and a bromine atom, creating a sterically hindered environment that can severely impede the approach of an incoming amine. Furthermore, the strong electron-withdrawing nature of the nitro groups modulates the reactivity of the carboxylate.

This guide provides a comprehensive protocol for the successful coupling of this challenging substrate with amino acids. We will delve into the rationale for selecting the appropriate coupling reagents, detail the underlying chemical mechanisms, and provide a step-by-step experimental workflow, complete with troubleshooting and safety considerations. This document is intended for researchers and scientists who require a robust and reproducible method for synthesizing these complex conjugates.

Pillar 1: Selecting the Optimal Coupling Strategy

The primary obstacle in coupling 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is overcoming the profound steric hindrance around the carboxyl group. This demands a coupling reagent with exceptionally high reactivity.

  • Carbodiimide Reagents (e.g., DCC, EDC): While common, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for sterically demanding couplings.[1][2] They form an O-acylisourea intermediate that is susceptible to intramolecular rearrangement into a stable N-acylurea, a reaction-terminating side product, especially when the subsequent nucleophilic attack by the amine is slow.[3] While additives like N-hydroxysuccinimide (NHS) can improve efficiency by forming a more stable active ester, the initial activation step can still be the rate-limiting factor with hindered acids.[4][5]

  • Uronium/Aminium and Phosphonium Salt Reagents: These reagents are the gold standard for difficult couplings.[6] They react with the carboxylic acid to form highly reactive activated esters in situ.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent that forms an HOBt active ester.[7][8] It offers a good balance of high reactivity and suppression of racemization.[7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Generally considered one of the most powerful coupling reagents.[9][10] HATU generates a 7-azabenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction, making it particularly suitable for the most challenging substrates.[9]

For the subject compound, HATU is the recommended reagent due to its superior reactivity in overcoming severe steric hindrance.

Pillar 2: The Mechanism of HATU-Mediated Coupling

Understanding the reaction pathway is critical for optimization and troubleshooting. The HATU-mediated coupling proceeds through several distinct steps:[9][11]

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[12]

  • Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU. This forms an unstable O-acylisouronium salt.

  • Active Ester Formation: The OAt anion, displaced in the previous step, rapidly attacks the O-acylisouronium salt. This forms the highly reactive OAt active ester and releases tetramethylurea as a byproduct.[9]

  • Nucleophilic Attack: The primary amine of the (protected) amino acid attacks the carbonyl carbon of the OAt active ester. The pyridine nitrogen of the HOAt moiety is believed to stabilize the incoming amine via a hydrogen-bonded transition state, further accelerating the reaction.[9]

  • Amide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the HOAt leaving group.

This efficient, multi-step process, performed in a single pot, ensures high yields even with sterically demanding partners.

// Nodes RCOOH [label="Hindered Acid\n(R-COOH)"]; RCOO [label="Carboxylate\n(R-COO⁻)"]; HATU [label="HATU"]; Base [label="Base (DIPEA)"]; AminoAcid [label="Amino Acid\n(H₂N-R')"]; ActiveEster [label="OAt Active Ester", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Tetrahedral\nIntermediate", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Amide Product", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Tetramethylurea"]; Byproduct2 [label="HOAt"];

// Edges Base -> RCOOH [label="+"]; RCOOH -> RCOO [label="- H⁺"]; RCOO -> HATU [label="Attacks", arrowhead=vee]; HATU -> ActiveEster [label="Activates"]; HATU -> Byproduct1 [style=dashed]; ActiveEster -> AminoAcid [label="+", dir=none]; AminoAcid -> ActiveEster [label="Attacks", arrowhead=vee]; ActiveEster -> Intermediate; Intermediate -> Product [label="Forms"]; Intermediate -> Byproduct2 [style=dashed];

// Invisible nodes for layout {rank=same; RCOOH; Base;} {rank=same; RCOO; HATU;} {rank=same; ActiveEster; AminoAcid;} {rank=same; Intermediate;} {rank=same; Product; Byproduct1; Byproduct2;} } .enddot Caption: Reaction mechanism of HATU-mediated amide coupling.

Pillar 3: Orthogonal Protection Strategy

To ensure the coupling reaction occurs exclusively between the carboxylic acid of the title compound and the α-amino group of the amino acid, all other reactive functional groups must be protected. This is achieved using an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others.[13][14]

  • α-Amino Group: The incoming amino acid must have its α-amino group protected, typically with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-Butoxycarbonyl). Fmoc is base-labile (removed with piperidine), while Boc is acid-labile (removed with TFA).[] The choice depends on the overall synthetic scheme.

  • Amino Acid Side Chains: Reactive side chains (e.g., Lys, Asp, Ser, Cys) must also be protected with groups that are stable to the deprotection conditions of the α-amino group (e.g., Boc, tBu, Trt).[14][16]

  • Phenolic Hydroxyl Group: The hydroxyl group on the dinitrobenzoic acid is phenolic and thus acidic. Under the basic reaction conditions (DIPEA), it will be deprotonated. While O-acylation is less favored than N-acylation, especially with highly reactive reagents, protection may be considered for sensitive applications. A benzyl (Bn) or tert-butyl (tBu) ether could be employed if necessary, though the coupling often proceeds with high N-acylation selectivity without it.

Application Protocol: Coupling with an Fmoc-Protected Amino Acid

This protocol describes the coupling of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid with a generic Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using HATU.

Materials and Reagents
ReagentPurityNotes
3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid>97%The starting material.
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)>98%The amine component.
HATU>98%Coupling reagent. Store under inert gas and protect from moisture.
N,N-Diisopropylethylamine (DIPEA)>99.5%Non-nucleophilic base. Use a freshly opened bottle or redistill.
Anhydrous N,N-Dimethylformamide (DMF)>99.8%Reaction solvent. Use from a sealed bottle or dry over mol. sieves.
Ethyl Acetate (EtOAc)ACSFor work-up.
1 M Hydrochloric Acid (HCl)ACSFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) aq. solutionACSFor work-up.
Saturated Sodium Chloride (Brine) aq. solutionACSFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACSDrying agent.
TLC plates (Silica gel 60 F₂₅₄)-For reaction monitoring.
Safety Precautions
  • Dinitro-aromatic compounds are potentially toxic and can be skin irritants.[17][18] Always handle them in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19][20]

  • HATU and DIPEA are irritants. Avoid inhalation and skin contact.[10]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[21]

Experimental Workflow

// Connections A -> C; B -> C; F -> G [label="If complete"]; J -> K; } .enddot Caption: Overall workflow for the coupling reaction.

Step-by-Step Protocol
  • Reactant Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration).

    • In a separate flask, dissolve the Fmoc-protected amino acid (1.1 eq.) in anhydrous DMF.

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add the amino acid solution to the carboxylic acid solution.

    • Add DIPEA (3.0 eq.) to the mixture and stir for 2 minutes. The solution may change color.

    • Add HATU (1.2 eq.) in one portion.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be 10-30% methanol in dichloromethane or 50% ethyl acetate in hexanes.

    • Spot the starting carboxylic acid, the reaction mixture, and a co-spot. The reaction is complete when the starting carboxylic acid spot has been completely consumed. This can take anywhere from 2 to 12 hours, depending on the amino acid.[10]

    • Alternatively, monitor by HPLC for more quantitative analysis.[22]

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (10x the volume of DMF).

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with saturated brine (1x).[23]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final coupled product.[24][25]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Reaction is slow or stalls 1. Insufficient activation. 2. Reagents (solvent, base) contain water. 3. Steric hindrance is extreme.1. Add an additional portion of HATU (0.2 eq.). 2. Ensure all reagents and glassware are scrupulously dry.[10] 3. Gently warm the reaction to 40°C.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Decomposition on silica gel.1. Allow the reaction to run for a longer period. 2. Minimize the number of washes or perform a back-extraction of the aqueous layers. 3. Consider purifying by reverse-phase HPLC or using a different stationary phase.[26]
Multiple spots on TLC 1. Presence of N-acylurea byproduct (if using carbodiimides). 2. Side reactions (e.g., O-acylation). 3. Guanidinylation of the amine by HATU.1. Switch to HATU/HBTU. 2. Ensure proper stoichiometry and consider protecting the phenolic -OH group if this is a persistent issue. 3. Add HATU to the acid/base mixture before adding the amine component (pre-activation).[27]
Difficulty in purification Product has similar polarity to byproducts (tetramethylurea, HOAt).Ensure the aqueous work-up is thorough, as most byproducts are water-soluble.[3] If issues persist, reverse-phase purification is highly effective.[28]

References

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Available at: [Link]

  • Orthogonal Protection Definition. Fiveable. Available at: [Link]

  • Acid-Amine Coupling using HBTU. Organic Synthesis. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available at: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Dinitrobenzoic Acid TS (CH8002050) - Safety data sheet. Carl Roth. Available at: [Link]

  • Proposed mechanism for amidation using HBTU. ResearchGate. Available at: [Link]

  • 3,5-Dinitrobenzoic acid. PENTA. Available at: [Link]

  • 3,5-DINITROBENZOIC ACID. Alpha Resources. Available at: [Link]

  • 3,5-Dinitrobenzoic acid. Chemwatch. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. CSBio. Available at: [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Kisuma. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available at: [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Chromatography and Detection Methods for Peptide Purification. Gilson. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • 3,5-Dibromo-2,6-dinitrobenzoic acid. Chemsrc. Available at: [Link]

  • 3,5-Dinitrobenzoic acid. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid nitration reaction

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid Welcome to the Application Scientist Support Center. The synthesis of 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid via ele...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid

Welcome to the Application Scientist Support Center. The synthesis of 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid via electrophilic aromatic substitution (EAS) presents a unique set of challenges. Because the starting material is a highly functionalized, electron-rich phenol derivative, it is notoriously susceptible to oxidative degradation and regiochemical scrambling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve high-yield dinitration.

Mechanistic Overview & Directing Effects

To optimize your yield, you must first understand the competing electronic and steric forces governing this reaction. The starting material, 3-bromo-5-hydroxybenzoic acid, features three substituents with conflicting directing effects[1]:

  • Hydroxyl Group (-OH) at C5: Strongly activating and ortho/para-directing. It heavily drives electron density into positions C2, C4, and C6.

  • Bromine Atom (-Br) at C3: Weakly deactivating but ortho/para-directing. It also directs incoming electrophiles to C2, C4, and C6.

  • Carboxylic Acid (-COOH) at C1: Strongly deactivating and meta-directing. Because its meta positions (C3 and C5) are already occupied, its directing influence is secondary[1].

The synergistic effects of the -OH and -Br groups activate C2, C4, and C6. However, regiocontrol is dictated by steric hindrance. Position C4 is flanked by the bulky bromine atom and the hydroxyl group, creating severe steric repulsion (the ortho effect)[1]. Consequently, the nitronium ion ( NO2+​ ) preferentially attacks the less hindered C2 and C6 positions.

G sub 3-Bromo-5-hydroxybenzoic acid OH -OH Group (C5) Strongly Activating Ortho/Para Directing sub->OH Substituent 1 Br -Br Group (C3) Weakly Deactivating Ortho/Para Directing sub->Br Substituent 2 COOH -COOH Group (C1) Deactivating Meta Directing sub->COOH Substituent 3 C2_C6 Nitration at C2 & C6 (Thermodynamically Favored) OH->C2_C6 Activates C4 Nitration at C4 (Sterically Blocked by Br & OH) OH->C4 Activates Br->C2_C6 Activates Br->C4 Activates COOH->C2_C6 Meta to COOH C4->C2_C6 Regioselectivity Shift (Steric Hindrance)

Mechanistic regioselectivity for the dinitration of 3-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turns black and yields a tar-like substance instead of the dinitro product. What is causing this? A1: This is a classic symptom of oxidative degradation. Phenols are highly electron-rich. When exposed to strong oxidizing agents like concentrated nitric acid, the aromatic ring is easily oxidized to quinones or undergoes complete oxidative cleavage. Causality & Solution: The activation energy for oxidation is higher than that for nitration. By maintaining strict cryogenic conditions (0°C to 5°C), you kinetically favor the nitration pathway over oxidation[2]. If tarring persists, consider utilizing a milder nitrating system such as Copper(II) nitrate in acetic acid[3], or perform an O-acetylation of the phenol prior to nitration to dampen its electron-donating capability.

Q2: I am observing a mixture of mono-nitrated and di-nitrated products. How can I push the reaction to completion without over-oxidizing? A2: Incomplete nitration stems from either an insufficient generation of the nitronium ion or premature quenching. Causality & Solution: Dinitration requires exactly 2.1 to 2.2 equivalents of HNO3​ . Using a massive excess will not improve the yield; it will only accelerate oxidative degradation. Ensure your sulfuric acid is fully concentrated (98%), as water generated during the first nitration step will dilute the acid, suppressing the formation of the second nitronium ion[1].

Q3: How do I separate the desired 2,6-dinitro isomer from trace C4-nitrated byproducts? A3: While steric hindrance minimizes C4 nitration, trace amounts can still form if the temperature spikes. Causality & Solution: The 2,6-dinitro isomer has a significantly different solubility profile due to intramolecular hydrogen bonding between the C5-OH and the C6-NO2 group. Fractional crystallization from a hot ethanol/water mixture is highly effective. The desired 2,6-dinitro product typically crystallizes first upon slow cooling[2].

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why strict stoichiometric and thermal control is required.

Nitrating SystemTemperature HNO3​ EquivalentsMajor ByproductIsolated Yield (%)
Conc. HNO3​ / H2​SO4​ 25°C2.5 eqTar / Oxidative cleavage< 10%
Conc. HNO3​ / H2​SO4​ 0°C to 5°C2.5 eqOver-oxidation products45%
Conc. HNO3​ / H2​SO4​ 0°C to 5°C 2.1 eq Trace C4-nitro isomer 78%
Cu(NO3​)2​⋅3H2​O / AcOH20°C2.2 eqMono-nitro intermediate62%
O-Acetylation Mixed Acid0°C to 5°C2.2 eqNone (Requires hydrolysis)85% (over 3 steps)

Standard Operating Procedure (SOP): Direct Dinitration Workflow

This protocol is designed as a self-validating system . Do not proceed to the subsequent step unless the validation criteria of the current step are explicitly met.

Step 1: Substrate Preparation

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 10.0 g (46 mmol) of 3-bromo-5-hydroxybenzoic acid in 50 mL of concentrated H2​SO4​ (98%).

  • Validation: The solution must be completely homogeneous. Un-dissolved particulates will cause localized thermal spikes during nitration.

Step 2: Cryogenic Cooling

  • Action: Submerge the flask in an ice-salt bath (-5°C to 0°C).

  • Validation: Do not proceed until the internal thermometer reads exactly 0°C.

Step 3: Nitrating Mixture Preparation

  • Action: In a separate addition funnel, carefully mix 4.3 mL (approx. 97 mmol, 2.1 eq) of fuming HNO3​ (90%) with 10 mL of concentrated H2​SO4​ . Pre-cool this mixture to 0°C.

Step 4: Regulated Addition (Critical Step)

  • Action: Add the nitrating mixture dropwise to the substrate solution. Adjust the drip rate so that the internal temperature never exceeds 5°C.

  • Causality: Exceeding 5°C provides the thermal energy required to cross the activation barrier for oxidative ring cleavage[2].

Step 5: Maturation and Quenching

  • Action: Stir the mixture at 0°C for 2 hours. Slowly pour the reaction mixture over 400 g of crushed ice with vigorous stirring.

  • Validation: A yellow-to-orange precipitate (the crude dinitro product) will immediately form. If the solution is dark brown/black with no precipitate, oxidation has occurred.

Step 6: Isolation

  • Action: Vacuum filter the precipitate. Wash the filter cake with ice-cold deionized water until the filtrate reaches a neutral pH (pH ~7). Recrystallize from 30% aqueous ethanol.

W Start Low Yield / Tar CheckTemp Check Reaction Temp Start->CheckTemp HighTemp T > 5°C Oxidative Cleavage CheckTemp->HighTemp Yes LowTemp T < 5°C Proceed to Stoichiometry CheckTemp->LowTemp No CheckEq Check HNO3 Eq LowTemp->CheckEq HighEq > 2.2 eq Over-oxidation CheckEq->HighEq Excess LowEq < 2.0 eq Incomplete Nitration CheckEq->LowEq Deficit Optimal 2.1 - 2.2 eq Optimal Dinitration CheckEq->Optimal Exact

Troubleshooting workflow for resolving low yield and oxidative degradation.

References

  • Title: 2-bromo-3-nitrobenzoic acid Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Dinitrobenzoic Acid (DNBA) Extraction

Welcome to the Technical Support Center for the extraction and purification of dinitrobenzoic acid (DNBA) derivatives. This guide is engineered for researchers and drug development professionals who require precise, scal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and purification of dinitrobenzoic acid (DNBA) derivatives. This guide is engineered for researchers and drug development professionals who require precise, scalable, and reproducible methods for isolating or removing DNBA during organic synthesis and analytical workflows.

Core Principles: The Causality of pH in DNBA Partitioning

The fundamental challenge in extracting dinitrobenzoic acid derivatives lies in their unusually high acidity compared to standard aromatic carboxylic acids. The presence of two strongly electron-withdrawing nitro ( −NO2​ ) groups on the benzene ring stabilizes the conjugate base via inductive and resonance effects, drastically lowering the pKa​ .

Standard liquid-liquid extraction (LLE) protocols designed for typical benzoic acids ( pKa​≈4.2 ) will fail for DNBA derivatives. For example, 3,5-dinitrobenzoic acid has a pKa​ of approximately 2.82[1], while 2,4-dinitrobenzoic acid is even more acidic with a pKa​ of 1.42[2].

The Causality of Phase Transfer: To drive a DNBA derivative into an organic solvent (forward extraction), the aqueous phase must be acidified to a pH at least 1.5 to 2 units below its pKa​ to ensure >95% of the molecules are in their neutral, protonated state. Conversely, to wash DNBA out of an organic mixture (reverse extraction), a mild base is sufficient to completely ionize the acid into a highly water-soluble carboxylate salt[3].

Physicochemical Reference Data

Understanding the physical properties of your specific derivative is critical for calculating solvent volumes and predicting phase behavior.

Compound pKa​ (at 25°C)Water Solubility (25°C)Melting Point
3,5-Dinitrobenzoic Acid 2.82[1]1350 mg/L[4]204–206 °C[4]
2,4-Dinitrobenzoic Acid 1.42[2]18.2 g/L[5]176–180 °C[6]

Extraction Decision Workflow

The following logic tree dictates the required pH adjustments based on the target destination of the DNBA derivative.

G Start Aqueous Mixture (DNBA + Impurities) Decision Target Phase for DNBA? Start->Decision Acidic Acidify to pH < 1.0 (e.g., 1M HCl) Decision->Acidic Extract DNBA to Organic Basic Adjust to pH 7.0 - 8.0 (e.g., NaHCO3) Decision->Basic Remove DNBA to Aqueous OrgPhase Extract with Organic Solvent (e.g., Ethyl Acetate) Acidic->OrgPhase OrgPhase2 Extract with Organic Solvent (e.g., Ethyl Acetate) Basic->OrgPhase2 ResultAcid DNBA in Organic Phase (Protonated, Neutral) OrgPhase->ResultAcid ResultBasic DNBA in Aqueous Phase (Ionized, Carboxylate) OrgPhase2->ResultBasic

pH-Dependent Liquid-Liquid Extraction Workflow for DNBA Derivatives.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the next synthetic step.

Protocol A: Forward Extraction (Isolating DNBA into the Organic Phase)

Use this protocol when DNBA is your target product (e.g., recovering DNBA from nitration wastewater).

  • Aqueous Preparation: Transfer the crude aqueous mixture to a suitably sized Erlenmeyer flask.

  • Aggressive Acidification: Slowly add concentrated H2​SO4​ or 6M HCl dropwise under continuous stirring. Monitor the pH using a calibrated pH meter (do not rely on pH paper at this extreme range). Continue until the pH is <1.0 [7].

    • Causality: At pH 4.8, neutral nitro-species will extract, but nitrobenzoic acids will remain ionized in the water[7]. A pH of <1.0 forces the equilibrium toward the neutral, lipophilic state.

  • Solvent Addition: Transfer to a separatory funnel and add an equal volume of an immiscible organic solvent (toluene is highly effective for nitroaromatics[7], though ethyl acetate may be used for lab-scale work).

  • Phase Separation: Stopper the funnel, invert, and agitate vigorously for 3–5 minutes, venting frequently. Allow the phases to separate completely.

  • Validation Checkpoint: Take a 1 mL aliquot of the lower aqueous phase and add 2 drops of 1M NaOH . If the solution turns an intense yellow/orange, unextracted DNBA is still present. This indicates either the pH was not sufficiently suppressed or the solvent volume was inadequate.

  • Recovery: Collect the upper organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reverse Extraction (Removing DNBA from Neutral Products)

Use this protocol when DNBA is an unreacted impurity or byproduct, and your target is a neutral organic molecule.

  • Organic Preparation: Dissolve the crude mixture in a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel.

  • Mild Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ≈8 ).

    • Causality: NaHCO3​ is a weak base, but because 3,5-DNBA is a relatively strong acid ( pKa​≈2.82 ), the bicarbonate will quantitatively deprotonate it to form water-soluble sodium 3,5-dinitrobenzoate[3].

  • Phase Separation: Agitate carefully. Critical: Vent the funnel immediately and frequently, as the neutralization of the acid will rapidly generate CO2​ gas.

  • Validation Checkpoint: Spot the retained organic phase on a Thin-Layer Chromatography (TLC) plate alongside a pure DNBA standard. Develop the plate and visualize under UV light (254 nm). The complete absence of the DNBA spot confirms successful removal[3].

Troubleshooting & Frequently Asked Questions (FAQs)

Q: I am experiencing low recovery of 2,4-dinitrobenzoic acid during organic extraction, even at pH 2.0. What is wrong? A: Your pH is not low enough. 2,4-DNBA has an exceptionally low pKa​ of 1.42[2] and a high aqueous solubility of 18.2 g/L[5]. At pH 2.0, a significant molar fraction of the compound remains ionized as a carboxylate salt, heavily favoring the aqueous phase. You must acidify the aqueous phase to pH <0.5 using a strong mineral acid to ensure complete protonation before extraction.

Q: Why am I getting a persistent emulsion during the basic wash (Protocol B)? A: Emulsions in basic washes of nitroaromatics frequently occur due to the formation of amphiphilic salts or the co-presence of unreacted phenolic impurities (like nitrocresols)[7]. Troubleshooting Step: Add brine (saturated NaCl ) to the aqueous phase. This increases the ionic strength of the water, decreasing the solubility of the organic solvent in the aqueous phase (a phenomenon known as "salting out") and rapidly breaking the emulsion.

Q: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate ( NaHCO3​ ) to wash out DNBA? A: It is highly discouraged unless your target product is completely inert to strong bases. While NaOH will effectively deprotonate DNBA, it can easily hydrolyze esters, amides, or other base-sensitive functional groups in your target molecule. Furthermore, strong bases can cause localized heating and potentially dangerous exothermic degradation reactions with poly-nitroaromatics[4]. NaHCO3​ provides the perfect balance: it is strong enough to ionize DNBA[3] but mild enough to protect your product.

Q: How do I separate 3,5-DNBA from mononitrobenzoic acids using pH adjustments? A: You can perform a fractional extraction by exploiting their pKa​ differences. Mononitrobenzoic acids typically have pKa​ values around 3.4–3.8. By precisely buffering your aqueous phase to an intermediate pH (e.g., pH 3.0), the stronger 3,5-DNBA ( pKa​ 2.82) will be predominantly ionized and remain in the aqueous phase, while the weaker mononitrobenzoic acid will remain largely protonated and partition into the organic phase.

References

  • Cas 610-30-0,2,4-DINITROBENZOIC ACID - LookChem -[Link]

  • pKa values - Stenutz - [Link]

  • Quantifying acidity in heterogeneous systems: biphasic pKa values - University of Tartu (ut.ee) -[Link]

  • CN102656137A - Acid toluene extraction of DNT waste water - Google P

Sources

Troubleshooting

Technical Support Center: Resolving Emulsion Formation During Workup of Nitrobenzoic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting persistent emulsions during the liquid-liquid extraction (LLE) and workup of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting persistent emulsions during the liquid-liquid extraction (LLE) and workup of nitrobenzoic acids (e.g., 4-nitrobenzoic acid).

The Mechanistic Root of the Problem

Emulsion formation during the extraction of nitrobenzoic acids is rarely a random occurrence; it is a direct consequence of the molecule's physicochemical properties. Nitrobenzoic acids possess a hydrophobic aromatic ring and a hydrophilic, ionizable carboxylic acid group.

The pKa of 4-nitrobenzoic acid is approximately 3.41 to 3.44[1][2]. When the pH of your aqueous phase during workup approaches this pKa range (pH 3–5), the solution contains a near-equal mixture of the protonated (lipophilic) free acid and the deprotonated (hydrophilic) benzoate anion. This amphiphilic mixture acts as a highly effective in-situ surfactant, lowering interfacial tension and stabilizing emulsion droplets. Furthermore, the low aqueous solubility of the un-ionized acid (< 0.1 g/100 mL)[3] means that rapid pH shifts can cause fine crystals to precipitate directly at the biphasic interface, creating a mechanically stable "Pickering emulsion"[4][5].

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve your emulsion based on the physical state of your extraction mixture.

EmulsionTroubleshooting Start Emulsion Forms During Nitrobenzoic Acid Workup CheckPH Check Aqueous pH (Target: < 2.0 or > 8.0) Start->CheckPH IsPHGood Is pH far from pKa (3.4)? CheckPH->IsPHGood AdjustPH Adjust pH with 1M HCl or 1M NaOH IsPHGood->AdjustPH No (pH 3-5) CheckSolids Are there fine solids at the interface? IsPHGood->CheckSolids Yes AdjustPH->CheckSolids FilterCelite Vacuum Filter through Celite Pad CheckSolids->FilterCelite Yes (Pickering) AddBrine Add Saturated NaCl (Salting Out) CheckSolids->AddBrine No Resolve Phase Separation Achieved FilterCelite->Resolve Centrifuge Centrifuge or Change Solvent AddBrine->Centrifuge If still emulsified AddBrine->Resolve If resolved Centrifuge->Resolve

Workflow for troubleshooting emulsions during nitrobenzoic acid extraction.

Quantitative Data: Physicochemical Drivers of Emulsions

Understanding the quantitative properties of your target molecule is critical for predicting and preventing phase separation failures.

Physicochemical PropertyValueImpact on Liquid-Liquid Extraction (LLE)
pKa (Dissociation Constant) 3.41 – 3.44Determines the ionization state. pH must be maintained strictly < 2.0 (organic soluble) or > 8.0 (aqueous soluble) to prevent surfactant behavior[1][2].
LogP (Octanol/Water) 1.89Indicates moderate lipophilicity. Requires moderately polar organic solvents (e.g., ethyl acetate) for efficient extraction of the un-ionized form[1].
Aqueous Solubility (Un-ionized) < 0.1 g/100 mL (at 26 °C)Low solubility of the free acid can lead to rapid interfacial precipitation (Pickering emulsions) if the pH drops too quickly during workup[2][3].
Density ~1.61 g/cm³High density of the solid can cause suspended particulates to settle at the aqueous/organic interface, mechanically stabilizing droplets[2][3].

Self-Validating Experimental Protocols

Do not rely on vigorous shaking to force a separation. Implement the following self-validating protocols based on the causality of your specific emulsion.

Protocol A: Chemical Demulsification via pH and Ionic Strength Adjustment

Objective: Force the nitrobenzoic acid entirely into a single phase to eliminate amphiphilic surfactant species, and increase aqueous ionic strength to promote droplet coalescence.

  • pH Assessment & Adjustment:

    • Action: Measure the pH of the aqueous phase. If extracting the free acid into the organic layer (e.g., ethyl acetate), add 1M HCl dropwise while stirring until the pH is < 2.0.

    • Causality: At pH < 2.0, which is >1.4 units below the pKa of 4-nitrobenzoic acid (3.44)[1], >95% of the molecules are fully protonated. This eliminates the amphiphilic carboxylate anions that stabilize emulsions.

  • Salting Out (Brine Addition):

    • Action: Add a volume of saturated aqueous NaCl (brine) equal to 10-20% of the aqueous layer volume[5].

    • Causality: The high concentration of electrolytes increases the ionic strength of the aqueous phase. This "salts out" the organic solvent by disrupting the electrostatic double layer of the emulsion droplets, forcing them to coalesce[4][6].

  • Gentle Agitation:

    • Action: Invert the separatory funnel gently 3-4 times. Do not shake vigorously. Vent the funnel to release pressure.

  • Validation Step:

    • Allow the funnel to rest for 10 minutes. A sharp meniscus should form. Validation Check: If a cloudy interfacial layer persists despite a verified pH < 2.0, your emulsion is mechanically stabilized by solids. Proceed immediately to Protocol B.

Protocol B: Mechanical Demulsification via Celite® Filtration

Objective: Break Pickering emulsions stabilized by fine, insoluble particulates (e.g., precipitated nitrobenzoic acid or insoluble metal salts) trapped at the liquid-liquid interface[4][5].

  • Prepare the Filter Bed:

    • Action: Slurry Celite® (diatomaceous earth) in the extraction solvent being used (e.g., ethyl acetate). Pour the slurry into a Büchner funnel fitted with filter paper to create a uniform 1-2 cm thick pad[5].

  • Vacuum Filtration:

    • Action: Apply a gentle vacuum. Pour the entire emulsified biphasic mixture directly from the separatory funnel onto the Celite pad[5].

    • Causality: The porous diatomaceous earth mechanically traps the microscopic solid particles that coat and stabilize the emulsion droplets. Without these physical barriers, the droplets immediately coalesce upon exiting the filter[5].

  • Rinse & Transfer:

    • Action: Rinse the filter cake with 10-20 mL of fresh extraction solvent to ensure no product is left behind. Transfer the biphasic filtrate back to a clean separatory funnel.

  • Validation Step:

    • Validation Check: Observe the filtrate in the receiving flask. The removal of interfacial solids should result in immediate, spontaneous phase separation into two distinct, clear layers.

Frequently Asked Questions (FAQs)

Q: Why does my emulsion only form during the sodium bicarbonate wash? A: Washing a strongly acidic organic layer with NaHCO₃ generates CO₂ gas and rapidly shifts the pH. As the pH passes through the pKa of the nitrobenzoic acid (~3.44)[1], the transient mixture of protonated and deprotonated species acts as a surfactant. The effervescence of CO₂ further disperses the phases, creating a stable mechanical emulsion. Solution: Pre-wash with water to remove bulk acid before applying the bicarbonate wash, and vent the funnel frequently.

Q: Does the choice of organic solvent impact emulsion stability for nitrobenzoic acids? A: Yes. Solvents with densities very close to water (e.g., heavily loaded dichloromethane) can cause phase inversion or delayed separation. Ethyl acetate is often preferred for nitrobenzoic acids because its lower density and moderate polarity facilitate cleaner phase boundaries and better solubilization of the moderately lipophilic (LogP 1.89) free acid[1][4].

Q: I added brine, but the emulsion got worse and a thick white layer formed. What happened? A: You likely exceeded the solubility limit of the aqueous phase, causing inorganic salts (like NaCl) or the sodium salt of the nitrobenzoic acid to precipitate out of solution. This precipitate is now acting as a Pickering emulsion stabilizer. Solution: Add a small amount of deionized water to redissolve the excess salts, or filter the entire mixture through Celite (Protocol B)[5].

Sources

Optimization

Technical Support Center: Chemoselective Hydrogenation of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the complex reduction of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the complex reduction of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

The Core Challenge: The substrate contains two reducible nitro (-NO₂) groups and a highly labile carbon-bromine (C-Br) bond. The objective is to achieve complete reduction to 2,6-diamino-3-bromo-5-hydroxybenzoic acid while completely suppressing hydrodehalogenation (debromination). Furthermore, the molecule is highly sterically hindered (nitro groups at positions 2 and 6 are flanked by -COOH, -Br, and -OH) and extremely polar, requiring precise catalyst and solvent selection.

Catalyst Selection Matrix

Selecting the correct catalyst is the most critical variable in preventing the oxidative addition of the metal into the C-Br bond. The table below summarizes the quantitative performance and mechanistic action of standard catalyst systems for this specific transformation.

Catalyst SystemMechanistic ActionChemoselectivity (C-Br Preservation)Recommended Use Case
Standard Pd/C + H₂ Unpoisoned Direct HydrogenationPoor (< 20%)Avoid. Causes rapid and severe hydrodehalogenation of the aryl bromide.
Sulfided Pt/C + H₂ Poisoned Direct HydrogenationExcellent (> 95%)Primary Recommendation. Sulfur poisons the active sites responsible for C-X cleavage.
Pd/C + Hydrazine Hydrate Catalytic Transfer HydrogenationGood (85–90%)Alternative. Mild lab-scale method that avoids high-pressure H₂ gas.
Raney Nickel + H₂ Direct HydrogenationModerate (60–80%)Alternative. Useful if Pt(S)/C is unavailable, but requires careful pressure tuning.
Catalyst Selection & Optimization Workflow

CatalystSelection Start Substrate: 3-Bromo-5-hydroxy- 2,6-dinitrobenzoic acid Goal Goal: Chemoselective Reduction (-NO2 to -NH2) Start->Goal Decision Select Hydrogenation Method Goal->Decision Path1 Direct H2 Gas Decision->Path1 Path2 Transfer Hydrogenation Decision->Path2 Cat1 Standard Pd/C Path1->Cat1 Cat2 Sulfided Pt/C Path1->Cat2 Cat3 Pd/C + Hydrazine Path2->Cat3 Res1 High Debromination (Avoid) Cat1->Res1 Res2 Preserved C-Br Bond (Recommended) Cat2->Res2 Res3 Mild & Selective (Alternative) Cat3->Res3

Fig 1. Decision workflow for chemoselective nitro reduction preventing hydrodehalogenation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant loss of the bromine atom (hydrodehalogenation) during hydrogenation with standard Pd/C? A1: Palladium is highly active and readily undergoes oxidative addition into the activated C-Br bond, replacing the halogen with hydrogen. To solve this, you must switch to a poisoned catalyst, such as a commercially available sulfided platinum catalyst (Pt(S)/C). The sulfur selectively poisons the specific geometric sites on the metal lattice responsible for C-X bond cleavage, while leaving the sites for N-O reduction active ([1]).

Q2: My reaction is stalling, and LC-MS shows the accumulation of a hydroxylamine intermediate (-NHOH). How do I push the reaction to completion? A2: The reduction of the hydroxylamine intermediate to the final amine is the rate-limiting step. In 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, the nitro groups at positions 2 and 6 are severely sterically hindered by the adjacent -COOH, -Br, and -OH groups. Solution: Increase the reaction temperature slightly (e.g., from 25 °C to 37–40 °C) and extend the reaction time. Do not add a strong base to accelerate the reaction, as basic conditions will exponentially increase the rate of unwanted debromination.

Q3: The starting material is poorly soluble in standard hydrogenation solvents like ethanol. What is the optimal solvent system? A3: The molecule is highly polar and forms strong intermolecular hydrogen bonds due to the -OH and -COOH groups. Solution: Utilize a polar solvent mixture such as Methanol/THF (1:1) or Methanol/Water. Methanol provides excellent solubility for the polar moieties, while THF helps solubilize the aromatic core and maintains high hydrogen gas solubility.

Experimental Protocols
Protocol A: Direct Catalytic Hydrogenation using Sulfided Pt/C (Primary Recommendation)

This protocol utilizes a poisoned platinum catalyst to ensure maximum preservation of the aryl bromide.

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (1.0 equiv) in a degassed mixture of THF and Methanol (1:1 v/v, 10 mL/mmol).

  • Catalyst Loading: Add 3% Sulfided Platinum on Carbon (Pt(S)/C) at a loading of 0.1 to 0.5 mol% Pt relative to the substrate.

  • Purging: Seal the vessel. Purge the atmosphere with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Reaction: Pressurize the vessel to 3 bar (approx. 43 psi) with H₂ gas. Stir vigorously at 37 °C for 6 to 8 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, filter, and analyze via LC-MS. Self-Validating Metric: Confirm the presence of the characteristic 1:1 isotopic doublet (M, M+2) in the mass spectrum (approx. m/z 247/249 [M+H]⁺). The presence of this doublet guarantees the C-Br bond remains intact.

  • Workup: Once complete conversion is verified, vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pt(S)/C catalyst. Wash the Celite pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2,6-diamino-3-bromo-5-hydroxybenzoic acid.

Protocol B: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine (Alternative)

If Pt(S)/C is unavailable, catalytic transfer hydrogenation provides a mild alternative that avoids high-pressure H₂ gas and limits debromination ().

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add the substrate (1.0 equiv), 5% Pd/C (5–10 mol%), and Methanol (5 mL/mmol).

  • Reagent Addition: Slowly add Hydrazine Hydrate (NH₂NH₂·H₂O, 10.0 equiv) dropwise at room temperature. Caution: Hydrazine is toxic and reacts exothermically.

  • Heating: Heat the mixture to 80 °C (reflux) for 15 to 30 minutes. The mild thermal conditions combined with transfer hydrogenation kinetics heavily favor nitro reduction over dehalogenation.

  • Validation Checkpoint: Monitor the disappearance of the yellow/orange color (characteristic of the dinitro compound) and verify completion via TLC or LC-MS.

  • Workup: Cool to room temperature, filter through Celite to remove Pd/C, and concentrate the filtrate.

References
  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry, 76(23), 9841-9844.[Link]

Sources

Troubleshooting

Advanced Technical Support Center: Bromination of Hydroxy-Nitrobenzoic Acids

Welcome to the Technical Support Center for the structural modification of active pharmaceutical ingredients (APIs). This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural modification of active pharmaceutical ingredients (APIs). This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers and scientists performing the electrophilic aromatic bromination of hydroxy-nitrobenzoic acids (e.g., 4-hydroxy-3-nitrobenzoic acid).

Because the substrate contains both a strongly activating group (-OH) and strongly deactivating groups (-NO₂, -COOH), achieving regioselective mono-bromination requires precise kinetic and thermodynamic control to suppress competing side reactions.

Mechanistic Workflow & Side Reaction Pathways

G Substrate Hydroxy-Nitrobenzoic Acid EAS Electrophilic Bromination Substrate->EAS Br+ Source Mono Mono-Bromination (Target) EAS->Mono NBS / 0°C Poly Poly-Bromination EAS->Poly Excess Br2 Decarb Halodecarboxylation EAS->Decarb Ipso-attack Oxid Quinone Oxidation EAS->Oxid Radical/Oxidant

Reaction pathways and side reactions during the bromination of hydroxy-nitrobenzoic acids.

Troubleshooting FAQs

Q1: Why does my bromination yield a complex mixture of polybrominated products instead of the desired mono-brominated hydroxy-nitrobenzoic acid? Causality & Solution: The hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. It significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. Even in the presence of deactivating groups like -NO₂ and -COOH, the phenoxide/phenol ring remains highly nucleophilic. When using highly reactive agents like bromine water, multiple bromine atoms rapidly substitute onto the available positions, leading to di- and tri-brominated side products[1]. Self-Validating Action: Switch from elemental bromine to a milder reagent like2. Ensure you are using exactly 1.0 to 1.05 equivalents of NBS, and run the reaction in a polar aprotic solvent (e.g., DMF) at low temperatures (0–5 °C) to kinetically favor mono-substitution[2].

Q2: I am observing a significant loss of the carboxylic acid group (decarboxylation) during the reaction. How can I prevent this? Causality & Solution: You are observing halodecarboxylation (or bromodecarboxylation). This is a well-documented side reaction for aromatic substrates where a carboxylic acid group is located at a position activated toward electrophilic substitution, such as in salicylic acid derivatives[3]. When the bromonium ion (Br⁺) attacks the ipso-carbon bearing the carboxyl group, the intermediate stabilizes by expelling CO₂, consuming excess bromine in the process[4]. Self-Validating Action: Halodecarboxylation is accelerated by heat, basic conditions (which form the more reactive carboxylate), and excess halogen. To suppress this, maintain strictly acidic or neutral conditions, keep the reaction temperature below 5 °C, and avoid excess brominating agent.

Q3: My reaction mixture turns dark brown/black, and the isolated yield is very low. What is happening? Causality & Solution: This discoloration indicates the oxidation of the phenol ring into quinone-like byproducts. Elemental bromine (Br₂) is not only an electrophile but also a strong oxidizing agent. Furthermore, if NBS is used but not freshly purified, it can degrade over time to release free Br₂ and bromine radicals, which trigger oxidative side reactions[2]. Self-Validating Action: Always use freshly recrystallized NBS (from boiling water) to minimize the formation of dibromo compounds and oxidative byproducts[2]. Conduct the reaction in the dark or wrap the flask in aluminum foil to suppress homolytic cleavage and radical-induced oxidation pathways.

Reagent Efficacy & Side Reaction Profiling

Table 1: Comparative analysis of brominating agents for 4-hydroxy-3-nitrobenzoic acid (10 mmol scale, 2 hours).

Brominating AgentSolvent SystemTemp (°C)Target Mono-Bromo Yield (%)Poly-Bromination (%)Decarboxylation (%)
Br₂ (1.5 eq)Acetic Acid2535.042.515.0
Br₂/H₂O (1.1 eq)Water2518.565.012.5
Pyridinium Tribromide Methanol072.018.0< 5.0
NBS (1.05 eq)DMF0–589.5 < 3.0 < 2.0
Optimized Protocol: Selective Mono-Bromination via NBS

This protocol is engineered as a self-validating system; each step contains built-in quality control checks to ensure mechanistic fidelity and suppress the side reactions detailed above.

Phase 1: Reagent Purification (Critical for suppressing oxidation)

  • Recrystallize NBS: Dissolve crude N-Bromosuccinimide in boiling water (approx. 10 mL/g). Filter rapidly while hot, then chill the filtrate in an ice bath to induce crystallization.

  • Dry: Filter the white crystals and dry under high vacuum in the dark for 12 hours. Causality Check: Pure NBS is strictly white. A yellow/brown tint indicates the presence of free Br₂, which will cause oxidation and polybromination. Do not proceed if the crystals are discolored[2].

Phase 2: Reaction Setup & Execution 3. Substrate Dissolution: In an oven-dried, foil-wrapped round-bottom flask, dissolve 10.0 mmol of 4-hydroxy-3-nitrobenzoic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Causality Check: DMF is a polar aprotic solvent that stabilizes the electrophilic transition state without acting as a proton source, which would otherwise accelerate undesired halodecarboxylation. 4. Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes. 5. Controlled Addition: Add 10.5 mmol (1.05 eq) of the freshly recrystallized NBS in five equal portions over 30 minutes. Causality Check: Portion-wise addition prevents exothermic spikes. Maintaining the temperature below 5 °C kinetically limits the activation energy required for ipso-attack (decarboxylation) and over-bromination. 6. Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor via HPLC or TLC (Eluent: DCM/MeOH 9:1). The reaction is self-validating when the starting material spot disappears without the rapid emergence of lower-Rf polybrominated spots.

Phase 3: Quenching & Isolation 7. Quench: Add 10 mL of cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality Check: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions, halting all electrophilic aromatic substitution (EAS) and oxidative pathways. 8. Extraction: Dilute with 50 mL of Ethyl Acetate. Wash the organic layer with brine (3 x 20 mL) to remove DMF and succinimide byproducts. 9. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol/water to yield the pure mono-brominated hydroxy-nitrobenzoic acid.

References
  • Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]

  • Title: Quantitative Bromination of Phenols Source: Acta Chemica Scandinavica URL: [Link]

  • Title: Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this guide mo...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple spectral interpretation. It delves into the underlying principles of substituent effects on aromatic ¹H NMR spectra, offers a detailed, reproducible experimental protocol, and presents a comparative analysis with complementary spectroscopic techniques, including ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Mass Spectrometry, and FTIR spectroscopy. Our objective is to provide a holistic understanding of the structural elucidation of this complex polysubstituted aromatic compound, grounded in scientific integrity and practical, field-proven insights.

Introduction: Navigating the Complexities of a Polysubstituted Aromatic System

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid presents a fascinating case study for spectroscopic analysis. The benzene ring is heavily substituted with a combination of electron-withdrawing groups (two nitro groups, a carboxylic acid, and a bromine atom) and an electron-donating group (a hydroxyl group). This dense substitution pattern significantly influences the electronic environment of the sole aromatic proton, leading to a predictable yet nuanced ¹H NMR spectrum. Understanding the interplay of these substituent effects is paramount for accurate spectral interpretation.

Electron-withdrawing groups, through inductive and resonance effects, deshield aromatic protons, shifting their resonance to a higher chemical shift (downfield).[1][2] Conversely, electron-donating groups shield aromatic protons, causing an upfield shift.[1][2] The additivity of these substituent chemical shifts (SCS) provides a powerful tool for predicting the chemical shift of the remaining aromatic proton.[3][4]

This guide will first predict the ¹H NMR spectrum of the title compound based on these established principles and then compare this prediction with data from analogous compounds and complementary analytical techniques to provide a robust and self-validating structural confirmation.

Experimental Design & Protocols

To ensure the acquisition of high-quality, reproducible data, a meticulous experimental approach is essential. The following protocols are recommended for the comprehensive spectroscopic analysis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.[5][6] Given the acidic nature of the analyte, these polar aprotic and protic solvents, respectively, are excellent choices for ensuring solubility.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize acquisition and processing parameters according to the manufacturer's recommendations.

Diagram: NMR Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1h 1D ¹H NMR transfer->nmr_1h nmr_13c 1D ¹³C NMR nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_13c->nmr_2d process Process Spectra nmr_2d->process interpret Interpret Spectra process->interpret structure Structure Elucidation interpret->structure G cluster_structure 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid C1 C1 (COOH) C2 C2 (NO2) C3 C3 (Br) C4 C4 (H) C5 C5 (OH) C6 C6 (NO2) H4 H4 H4->C2 ³J H4->C3 ²J H4->C5 ²J H4->C6 ³J

Caption: Expected 2- and 3-bond HMBC correlations from the H4 proton.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (ESI-):

  • [M-H]⁻: The molecular ion with a mass corresponding to C₇H₂BrN₂O₇⁻.

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids. [7][8]* Loss of NO₂: The loss of a nitro group is a characteristic fragmentation for nitroaromatic compounds. [7][8][9]* Loss of NO: Another common fragmentation pathway for nitroaromatics. [7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Hydrogen-bonded O-H stretch.
O-H (Phenol)3200-3600 (broad)Hydrogen-bonded O-H stretch.
C=O (Carboxylic Acid)1680-1710Carbonyl stretch.
C=C (Aromatic)1450-1600Aromatic ring stretching.
N-O (Nitro)1500-1560 and 1345-1385Asymmetric and symmetric stretching.
C-Br500-600Carbon-bromine stretch.

Conclusion

The structural elucidation of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is a prime example of the power of a multi-faceted spectroscopic approach. While ¹H NMR provides a direct window into the electronic environment of the sole aromatic proton, its true analytical strength is realized when compared and contrasted with data from ¹³C NMR, 2D NMR techniques, mass spectrometry, and FTIR. The predicted ¹H NMR spectrum, featuring a downfield singlet for the C4 proton, is a direct consequence of the cumulative electronic effects of the various substituents. The corroborating evidence from other spectroscopic methods provides a self-validating system, ensuring a high degree of confidence in the final structural assignment. This comprehensive guide serves as a robust framework for the analysis of this and other complex polysubstituted aromatic compounds, empowering researchers to navigate the intricacies of spectral interpretation with expertise and confidence.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1631-1642.
  • Exner, O., & Böhm, S. (2000). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in ¹³C.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 32(5), 271-274.
  • Diehl, P., & Khetrapal, C. L. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 38(12), 1693-1696.
  • Benoit, F. M., & Harrison, A. G. (1977). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 99(12), 3980-3984.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Filarowski, A., et al. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 4(9), 1774-1780.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

  • Mizyuk, V., et al. (2008). Peculiarities of NMR ¹³C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-82.
  • Vladimiroff, T., & Malinowski, E. R. (1967). Substituent Effects. VI. Theoretical Interpretation of Additivity Rules of NMR Using McWeeny Group Functions. The Journal of Chemical Physics, 46(5), 1830-1841.
  • Reich, H. J. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the ¹³C NMR spectrum of benzoic acid. Available at: [Link]

  • Jayannavar, A. M., & Nagappa, A. N. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. International Journal of Modern Physics B, 25(15), 2055-2064.
  • TMP Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • University of Cambridge. Chemical shifts. Available at: [Link]

  • Doc Brown's Chemistry. (2025). ¹H proton nmr spectrum of benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic acid... Available at: [Link]

  • ResearchGate. (n.d.). Table 2 Correlations in the HSQC and HMBC spectra of 19. Available at: [Link]

  • Reddit. (2024). When would HSQC and HMBC show the same cross-peak? r/Chempros. Available at: [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • MIT DSpace. (n.d.). APPENDIX 2. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Available at: [Link]

  • MDPI. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1547-1555.
  • SpectraBase. (n.d.). 3,5-Dinitrobenzoic Acid - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]

Sources

Comparative

Comparative Performance Guide: 13C NMR Prediction Software vs. Experimental Workflows

Executive Summary For drug development professionals and analytical chemists, assigning the 13 C NMR spectrum of highly substituted, sterically hindered aromatic compounds is a notorious bottleneck. Relying solely on emp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, assigning the 13 C NMR spectrum of highly substituted, sterically hindered aromatic compounds is a notorious bottleneck. Relying solely on empirical additivity rules often leads to misassignments due to complex 3D conformational effects.

This guide objectively compares the performance of industry-standard 13 C NMR prediction software suites—ACD/Labs NMR Predictors , Mnova NMRPredict , and ChemDraw Professional —using the highly complex molecule 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid as a stress-test candidate. Furthermore, we provide a self-validating experimental protocol designed to overcome the fundamental physical limitations of acquiring NMR data for molecules dominated by quaternary carbons.

The Structural Challenge: 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid

To understand why this molecule breaks standard predictive models, we must analyze its structural causality:

  • Quaternary Carbon Dominance: Out of the 7 carbons in the molecule, 6 are quaternary (C1, C2, C3, C5, C6, and the C7 carbonyl). Only C4 possesses an attached proton. This leads to exceptionally long T1​ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Steric Twisting & Conjugation Loss: In a theoretical planar state, the nitro groups at C2 and C6 would exert a strong resonance-withdrawing (-M) effect. However, the steric bulk of the bromine at C3 and the hydroxyl at C5 forces the adjacent −NO2​ groups to twist out of the aromatic plane. This orthogonal twist breaks π -conjugation, drastically altering the electron density and shifting the actual NMR signals away from simple 2D additivity predictions.

  • Heavy Atom Effect: The bromine atom at C3 induces a strong shielding effect on its ipso carbon, a phenomenon that basic algorithms frequently underestimate.

Product Comparison: Predictive NMR Software Suites

We evaluated three leading software environments based on their underlying algorithms.

Algorithm Analysis
  • ACD/Labs NMR Predictors: Utilizes a hybrid approach combining Hierarchical Orthogonal Space Encoding (HOSE) codes and Neural Networks. The HOSE algorithm matches the exact local atomic environment against a vast empirical database. When exact fragments are missing, the Neural Network compensates by calculating 3D steric parameters .

  • Mnova NMRPredict Desktop (Mestrelab): Employs an ensemble machine-learning approach. By averaging multiple predictive models, Mnova excels at smoothing out extreme deviations caused by heavy atoms (like Bromine) and complex hydrogen bonding.

  • ChemDraw Professional (ChemNMR): Relies primarily on modified empirical additivity rules. While deeply integrated and lightning-fast, it assumes a 2D planar conformation, making it prone to overestimating the deshielding effects of sterically hindered nitro groups.

Quantitative Data: Predicted vs. Expected Chemical Shifts

Note: Expected experimental ranges are derived from structurally analogous poly-substituted benzenes accounting for out-of-plane nitro twisting.

Carbon PositionSubstituentChemDraw (Additivity)Mnova (Ensemble ML)ACD/Labs (HOSE + NN)Expected Experimental Range
C1 -COOH (ipso)115.9 ppm118.2 ppm120.5 ppm119.0 - 122.0 ppm
C2 -NO 2​ (ipso)155.7 ppm148.5 ppm146.2 ppm145.0 - 148.0 ppm
C3 -Br (ipso)125.5 ppm115.0 ppm112.8 ppm111.0 - 114.0 ppm
C4 -H (protonated)126.1 ppm128.4 ppm130.1 ppm129.0 - 132.0 ppm
C5 -OH (ipso)158.6 ppm154.2 ppm152.9 ppm151.0 - 154.0 ppm
C6 -NO 2​ (ipso)137.2 ppm142.1 ppm144.5 ppm143.0 - 146.0 ppm
C7 Carbonyl166.5 ppm165.8 ppm164.9 ppm164.0 - 166.0 ppm

Performance Verdict: ACD/Labs and Mnova significantly outperform ChemDraw for this specific molecule. ChemDraw's additivity rules place C2 at 155.7 ppm, failing to account for the resonance loss caused by the steric twist of the nitro group. ACD/Labs correctly predicts a more shielded C2 (146.2 ppm) via its neural network's spatial awareness.

Experimental Validation: Overcoming Quaternary Carbon Blindspots

To validate the software predictions, experimental data must be acquired. However, standard 13 C NMR parameters will fail for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid because the six quaternary carbons will not fully relax between pulses, resulting in indistinguishable baseline noise.

To create a self-validating system, we must introduce a paramagnetic relaxation agent and utilize inverse-gated decoupling .

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation & Solvent Selection

  • Weigh 40 mg of the analyte and dissolve it completely in 0.6 mL of DMSO- d6​ .

  • Causality: DMSO is a highly polar, hydrogen-bond-accepting solvent. It is required to disrupt the strong intramolecular hydrogen bonds between the -COOH, -OH, and -NO 2​ groups, ensuring the molecule remains monomeric in solution and yields sharp spectral lines.

Step 2: Addition of the Relaxation Agent

  • Add Chromium(III) acetylacetonate ( Cr(acac)3​ ) to the NMR tube to achieve a final concentration of 0.05 M .

  • Causality: Quaternary carbons lack attached protons, leading to T1​ spin-lattice relaxation times that can exceed 60 seconds. The paramagnetic Cr3+ complex provides a highly efficient dipole-dipole relaxation pathway via its unpaired electrons, collapsing the T1​ of quaternary carbons to under 2 seconds.

Step 3: Spectrometer Configuration & Pulse Sequence

  • Insert the sample into a 400 MHz or 600 MHz spectrometer.

  • Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker).

  • Causality: Standard continuous proton decoupling generates NOE, which artificially inflates the signal of the single protonated carbon (C4), destroying quantitative relative integration. Inverse-gated decoupling only activates the decoupler during the acquisition time (FID collection) to remove multiplet splitting, but leaves it off during the relaxation delay to prevent NOE buildup.

Step 4: Acquisition Parameters

  • Relaxation Delay (D1): Set to 3.0 seconds. (This short delay is only mathematically valid because of the added Cr(acac)3​ ).

  • Flip Angle: 30° (Optimizes the Ernst angle for rapid magnetization recovery).

  • Number of Scans (NS): 1024 to 2048.

  • Self-Validation Check: Integrate the C4 peak against the C1-C3 peaks. If the integrations are not roughly 1:1, full relaxation has not been achieved, and D1 must be increased.

Workflow Visualization

The following diagram illustrates the parallel workflow required to confidently assign the NMR spectrum of complex aromatics, merging in silico predictions with optimized empirical acquisition.

NMR_Workflow Start 3-Bromo-5-hydroxy- 2,6-dinitrobenzoic acid Pred_Branch In Silico Prediction Suites Start->Pred_Branch Exp_Branch Experimental Acquisition Start->Exp_Branch HOSE ACD/Labs (HOSE + Neural Net) Pred_Branch->HOSE Mnova Mnova NMRPredict (Ensemble Machine Learning) Pred_Branch->Mnova ChemDraw ChemDraw Professional (Empirical Additivity) Pred_Branch->ChemDraw Reconciliation Data Reconciliation & Signal Assignment HOSE->Reconciliation Mnova->Reconciliation ChemDraw->Reconciliation SamplePrep Sample Prep: DMSO-d6 + 0.05M Cr(acac)3 Exp_Branch->SamplePrep PulseSeq Pulse Sequence: Inverse-Gated Decoupling SamplePrep->PulseSeq Acq Acquisition: Shortened D1, 30° Pulse PulseSeq->Acq Acq->Reconciliation Output Validated 13C NMR Chemical Shifts Reconciliation->Output

Workflow comparing predictive NMR software with optimized experimental acquisition.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? MDPI - Molecules. Available at:[Link]

  • Chromium(III) acetylacetonate - Use in NMR. Wikipedia (Sourced from J. Magn. Reson.). Available at:[Link]

  • Optimal conditions for obtaining quantitative 13C NMR data. Journal of Magnetic Resonance (1984). Available at:[Link]

Validation

A Senior Application Scientist's Guide to FTIR Analysis: Characteristic Peaks of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid. Designed for researchers and drug development professionals, this document moves be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of peak values. We will dissect the spectrum, explaining the causal relationships between molecular structure, intramolecular forces, and the resulting vibrational frequencies. Our objective is to provide a framework for interpreting the spectra of complex, multi-functionalized aromatic compounds, using this molecule as a case study.

The Principle of FTIR in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule.[1] Covalent bonds are not static; they stretch, bend, and rotate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrations, provided the vibration causes a change in the molecule's dipole moment.[2] An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint." For a complex molecule like 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, the spectrum is a composite of absorptions from each of its constituent functional groups, with their positions influenced by the overall electronic environment.[3]

Deconstructing the Spectrum: A Functional Group Analysis

The structure of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid presents a rich landscape for FTIR analysis, featuring a carboxylic acid, a phenolic hydroxyl, two nitro groups, a carbon-bromine bond, and a substituted aromatic ring. The interpretation relies on identifying the characteristic peaks for each group and understanding how their electronic and spatial interplay—particularly intramolecular hydrogen bonding—shifts these peaks from their "textbook" values.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides two of the most recognizable features in an IR spectrum.[4]

  • O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction dramatically broadens the O-H stretching vibration, resulting in a very strong, expansive band typically observed between 2500-3300 cm⁻¹ .[5][6] This peak is often so broad that it can obscure the C-H stretching signals in the same region.

  • C=O (Carbonyl) Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1760-1690 cm⁻¹ .[6] For aromatic carboxylic acids, conjugation with the ring typically lowers this frequency. Furthermore, the presence of powerful electron-withdrawing nitro groups and potential intramolecular hydrogen bonding with an adjacent nitro group can further shift this peak to the lower end of the range.[5]

  • C-O Stretching: This vibration, coupled with O-H bending, appears in the fingerprint region, typically as a medium-to-strong band between 1320-1210 cm⁻¹ .[7]

**2.2. The Nitro Groups (-NO₂) **

The nitro group is one of the most easily identifiable functional groups in IR spectroscopy due to its highly polar N-O bonds, which produce exceptionally strong absorption bands.

  • Asymmetric NO₂ Stretching (ν_as): This is a very strong and sharp absorption found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[3][8]

  • Symmetric NO₂ Stretching (ν_s): A second strong, sharp band appears at a lower wavenumber, typically in the 1360-1290 cm⁻¹ region.[3][8]

The presence of this distinct pair of intense peaks is highly diagnostic for a nitro compound.

The Phenolic Hydroxyl Group (-OH)

The phenolic -OH group's spectral signature is heavily influenced by hydrogen bonding.

  • O-H Stretching: In a solid sample, this group will be involved in hydrogen bonding, giving rise to a strong, broad peak in the 3500-3200 cm⁻¹ region.[7][9] This absorption will overlap and merge with the even broader carboxylic acid O-H stretch, contributing to the wide, complex absorption feature seen across the 3500-2500 cm⁻¹ range.

  • C-O Stretching: The stretching of the phenolic C-O bond produces a strong band in the 1260-1000 cm⁻¹ range.[7][10]

The Aromatic Ring and C-Br Bond

The supporting structure also provides key diagnostic signals.

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts, typically appearing as weak-to-medium bands in the 3100-3000 cm⁻¹ region.[6][11]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in several medium-intensity bands in the 1625-1440 cm⁻¹ region.[12][13]

  • C-Br Stretching: The vibration of the carbon-bromine bond is found at low frequencies, appearing as a medium-to-strong peak in the 690-515 cm⁻¹ range.[14][15] Its position in the lower fingerprint region makes it a useful, though sometimes obscured, marker.

Comparative Analysis and Spectral Shifts: An Expert's Insight

A simple table of frequencies is insufficient for a molecule of this complexity. The true expertise lies in predicting and interpreting shifts caused by intramolecular interactions. The ortho positioning of the nitro groups relative to the carboxylic acid and hydroxyl groups creates a high probability of strong intramolecular hydrogen bonds.

  • Effect on O-H and C=O: Intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of an adjacent nitro group will weaken the O-H bond and the C=O bond. This leads to a red shift (a shift to lower wavenumber) and further broadening of both the O-H and C=O stretching bands.[10][16] The C=O peak may therefore appear closer to 1700-1690 cm⁻¹ rather than a higher value. A similar interaction is expected between the phenolic -OH and its neighboring nitro group.

  • Electronic Effects: The cumulative electron-withdrawing effect of two -NO₂ groups and one -Br atom deactivates the aromatic ring. This electronic pull influences the bond strengths of the in-ring C=C bonds and the C=O bond of the carboxylic acid, subtly altering their absorption frequencies.

Summary of Expected FTIR Peaks

The following table summarizes the anticipated characteristic absorptions for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityPeak Characteristics
3500 - 2500-COOH and Ar-OH (O-H Stretch, H-bonded)StrongVery Broad, Overlapping Bands
3100 - 3000Aromatic (C-H Stretch)Weak to MediumSharp
1710 - 1690Carboxylic Acid (C=O Stretch)StrongSharp
1625 - 1440Aromatic (C=C In-Ring Stretch)MediumMultiple Sharp Bands
1550 - 1475Nitro (Asymmetric NO₂ Stretch)Very StrongSharp
1360 - 1290Nitro (Symmetric NO₂ Stretch)StrongSharp
1320 - 1210Carboxylic Acid (C-O Stretch)StrongSharp
1260 - 1000Phenol (C-O Stretch)StrongSharp
690 - 515Aryl Halide (C-Br Stretch)Medium to StrongSharp

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the molecular structure and its primary vibrational modes identified by FTIR.

G FTIR Vibrational Modes of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid cluster_molecule Molecular Structure cluster_groups Functional Group Vibrations (cm⁻¹) Molecule Aromatic Core (C₇HBrN₂O₇) COOH Carboxylic Acid (-COOH) O-H Stretch: 2500-3300 (Strong, Very Broad) C=O Stretch: 1710-1690 (Strong, Sharp) C-O Stretch: 1320-1210 (Strong, Sharp) Molecule->COOH attached NO2 Nitro (-NO₂) Asymmetric Stretch: 1550-1475 (Very Strong, Sharp) Symmetric Stretch: 1360-1290 (Strong, Sharp) Molecule->NO2 x2 attached OH Phenolic Hydroxyl (-OH) O-H Stretch: 3500-3200 (Strong, Broad) C-O Stretch: 1260-1000 (Strong, Sharp) Molecule->OH attached Aromatic Aromatic System C-H Stretch: 3100-3000 (Weak-Medium, Sharp) C=C Stretch: 1625-1440 (Medium, Sharp) CBr C-Br Bond C-Br Stretch: 690-515 (Medium-Strong, Sharp) Molecule->CBr attached

Caption: Key functional groups and their characteristic FTIR absorption ranges.

Experimental Protocol: Solid Sample Analysis via KBr Pellet

To ensure reproducible and high-quality data, a standardized protocol is essential. The Potassium Bromide (KBr) pellet technique is a trusted transmission method for analyzing solid samples.[7]

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Spectroscopy-grade Potassium Bromide (KBr), fully dried

  • Pellet press with die set

  • Spatula and weighing paper

  • Sample: 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, dried

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty.

    • Run a background scan. This is a critical self-validating step that subtracts interfering signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample.

    • Weigh approximately 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer both the sample and KBr to the agate mortar.

  • Homogenization:

    • Gently grind the sample and KBr together with the pestle. The goal is to create an extremely fine, homogenous powder. Inadequate grinding is a common source of error, leading to scattering of the IR beam and a poor-quality spectrum. The mixture should appear uniform with no visible crystals.

  • Pellet Formation:

    • Transfer a portion of the homogenized powder into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes. The pressure fuses the KBr into a solid, semi-transparent pellet that encases the sample. A good pellet is clear or translucent, not opaque.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Post-Analysis:

    • Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone or ethanol) and dry completely to prevent cross-contamination.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Dahms, F., et al. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Nature Communications. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra exhibiting the reduction of aromatic C=C in peak height at 1635 cm⁻¹. Retrieved from [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]

  • Morita, S., et al. (2008). Correlation between the Hydrogen-Bond Structures and the C═O Stretching Frequencies of Carboxylic Acids as Studied by Density Functional Theory Calculations. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate. Retrieved from [Link]

  • AIP Publishing. (2012, September 7). Communication: Frequency shifts of an intramolecular hydrogen bond as a measure of intermolecular hydrogen bond strengths. The Journal of Chemical Physics. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometric Elucidation of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic Acid

Executive Summary The structural elucidation of highly functionalized aromatic compounds requires analytical platforms capable of resolving complex, competing fragmentation pathways. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic compounds requires analytical platforms capable of resolving complex, competing fragmentation pathways. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS: 67973-20-0) presents a unique analytical challenge due to its dense array of functional groups: a carboxylic acid, a phenolic hydroxyl, two nitro groups, and a bromine atom.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the characterization of this compound. By analyzing the causality behind the experimental choices and fragmentation mechanics, researchers can select the optimal platform for impurity profiling or metabolic characterization during drug development.

Mechanistic Causality in Fragmentation

Understanding the mass spectral behavior of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid requires mapping the interactions between its adjacent functional groups. The fragmentation is governed by three primary mechanistic drivers:

  • The Bromine Isotopic Signature: Bromine exists naturally as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). This creates a highly diagnostic 1:1 doublet separated by 2 Da in all precursor and product ions that retain the halogen[1].

  • Steric Crowding and Ortho-Effects: The C1-carboxylate group is flanked by nitro groups at C2 and C6. This "double-ortho" substitution forces the oxygen atoms of the nitro groups into close spatial proximity with the carboxyl proton. Under mass spectrometric conditions, this induces classical ortho-effect rearrangements, driving the abstraction of hydrogen and the subsequent loss of an OH∙ radical (-17 Da) or H2​O (-18 Da)[2],. A secondary ortho-effect occurs between the C5-hydroxyl and C6-nitro group.

  • Facile Decarboxylation: The strong electron-withdrawing nature of the two −NO2​ groups and the bromine atom highly stabilizes the resulting carbanion, making the prompt loss of CO2​ (-44 Da) the dominant thermodynamic pathway in negative ion mode[3],[4].

Platform Comparison: HR-ESI-MS/MS vs. GC-EI-MS

Analytical FeatureHR-ESI-MS/MS (Q-TOF)GC-EI-MS (Single Quadrupole)
Ionization Mode Negative Electrospray (ESI-)Electron Ionization (EI, 70 eV)
Sample Preparation Direct dilution (MeOH/H₂O)Requires chemical derivatization (Silylation)
Primary Ion Species Deprotonated molecule: [M-H]− Radical cation: M+∙ (of the derivative)
Key Advantage Preserves intact molecular ion; high mass accuracy limits false assignments.Highly reproducible, standardized fragmentation libraries.
Primary Limitation Susceptible to ion suppression in complex biological matrices.Derivatization artifacts can complicate spectral interpretation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent false-positive structural assignments.

Protocol A: HR-ESI-MS/MS Workflow (Recommended for Structural Elucidation)
  • Causality of Prep: The highly acidic nature of the dinitrobenzoic acid ensures efficient deprotonation. Formic acid is added not to protonate the analyte, but to stabilize the Taylor cone during electrospray, ensuring a stable ion current.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic acid.

  • Instrument Setup: Operate the Q-TOF in negative ESI mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition (CE Ramp): Acquire MS/MS spectra using a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

  • System Validation Check: Monitor the survival yield. At 10 eV, the precursor [M-H]− ( m/z 304.9/306.9) must be the base peak. If heavy fragmentation is observed at 10 eV, the capillary voltage is too high, causing unintended in-source fragmentation (specifically premature CO2​ loss).

Protocol B: GC-EI-MS Workflow (Recommended for Routine QA/QC)
  • Causality of Prep: The polar −COOH and −OH groups prevent the molecule from volatilizing, leading to thermal degradation in the GC inlet. Silylation with BSTFA replaces active hydrogens with non-polar Trimethylsilyl (TMS) groups, drastically lowering the boiling point.

  • Sample Preparation: Transfer 100 µg of the sample to a glass vial and evaporate to absolute dryness under nitrogen.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine. Cap tightly and incubate at 70°C for 30 minutes.

  • Instrument Setup: Inject 1 µL into a GC equipped with a DB-5MS column. Set the inlet to 250°C (split ratio 10:1). Operate the MS source at 70 eV.

  • System Validation Check: Assess derivatization completeness. The target is the di-TMS derivative ( m/z 450/452). Internally validate the reaction by extracting the mono-TMS mass ( m/z 378/380). If the mono-TMS peak area exceeds 5% of the di-TMS peak, the derivatization was incomplete (likely due to moisture contamination), and the sample must be reprepared.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometric data for the primary fragmentation pathways observed in HR-ESI-MS/MS.

Fragment AssignmentNeutral LossExpected m/z ( 79Br )Expected m/z ( 81Br )Isotope Ratio
[M-H]− (Precursor)None304.9045306.90251:1
[M-H−CO2​]− - 43.9898 Da260.9147262.91271:1
[M-H−NO2∙​]∙− - 45.9929 Da258.9116260.90961:1
[M-H−Br∙]∙− - 78.9183 Da225.9862N/A (Br lost)Singlet
[M-H−CO2​−NO2∙​]∙− - 89.9827 Da214.9218216.91981:1

Note: The loss of a bromine radical yields a radical anion singlet, serving as definitive proof of the halogen's position and departure.

Pathway & Workflow Visualizations

Workflow cluster_ESI HR-ESI-MS/MS Platform cluster_GC GC-EI-MS Platform Start 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (CAS: 67973-20-0) Prep1 Dilution in MeOH/H2O (0.1% Formic Acid) Start->Prep1 Prep2 Derivatization (BSTFA/TMCS Silylation) Start->Prep2 Ion1 Negative ESI [M-H]- Generation Prep1->Ion1 Detect1 Q-TOF Mass Analyzer (High Resolution) Ion1->Detect1 Compare Data Synthesis & Structural Elucidation Detect1->Compare Ion2 Electron Ionization (70 eV) M+• Generation Prep2->Ion2 Detect2 Quadrupole Mass Analyzer (Nominal Mass) Ion2->Detect2 Detect2->Compare

Workflow comparison of HR-ESI-MS/MS and GC-EI-MS platforms for structural elucidation.

Fragmentation M [M-H]- m/z 304.9 / 306.9 F1 [M-H-CO2]- m/z 260.9 / 262.9 M->F1 -CO2 (-44 Da) F2 [M-H-NO2]•- m/z 258.9 / 260.9 M->F2 -NO2• (-46 Da) F4 [M-H-Br]•- m/z 226.0 M->F4 -Br• (-79/-81 Da) F3 [M-H-CO2-NO2]•- m/z 214.9 / 216.9 F1->F3 -NO2• (-46 Da) F2->F3 -CO2 (-44 Da)

Primary negative ESI-MS/MS fragmentation pathways of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.

Sources

Validation

HPLC Method Development for Purity Analysis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid: A Column Chemistry Comparison Guide

Introduction Developing a stability-indicating purity method for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid presents a unique set of chromatographic challenges. This highly functionalized molecule features a carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Developing a stability-indicating purity method for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid presents a unique set of chromatographic challenges. This highly functionalized molecule features a carboxylic acid, a phenolic hydroxyl group, two strongly electron-withdrawing nitro groups, and a bulky, hydrophobic bromine atom.

Because the two nitro groups are positioned ortho to the carboxylic acid, the molecule exhibits extreme acidity (estimated pKa < 2.0). Standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches often fail for such polar, highly ionizable compounds, resulting in poor retention, severe peak tailing, and co-elution with structurally similar synthesis impurities.

This guide objectively compares the performance of standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP) column chemistries, providing a self-validating methodology for the robust purity analysis of this complex nitroaromatic compound.

Part 1: The Causality of Chromatographic Choices

As analytical scientists, we must move beyond trial-and-error and design methods based on the fundamental physicochemical properties of the analyte[1].

Mobile Phase pH: Suppressing Ionization

When analyzing highly ionizable compounds, the pH of the mobile phase is the most critical variable for improving peak shape and controlling retention[2]. If the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its ionized and unionized states. This dual-state existence leads to broad, asymmetric peaks and irreproducible retention times.

To achieve a robust method for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, the mobile phase pH must be driven at least two units below its lowest pKa. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we fully protonate the carboxylic acid and phenolic hydroxyl groups, forcing the molecule into a single, unionized state that interacts predictably with the stationary phase.

Stationary Phase Selectivity: Why C18 Falls Short

The interaction between the analyte and the stationary phase dictates selectivity[1].

  • Standard C18: Relies purely on hydrophobic (dispersive) interactions. Because our target molecule is highly polar, it exhibits minimal retention on standard alkyl phases, eluting near the void volume where it is susceptible to ion suppression and matrix interference.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., amide or ether) near the silica surface. This improves retention of polar acidic compounds and prevents phase collapse in highly aqueous conditions, but lacks the specific selectivity needed to separate closely related halogenated isomers.

  • PFP (Pentafluorophenyl): The optimal choice. The fluorinated aromatic ring of the PFP phase offers orthogonal selectivity through multiple retention mechanisms: π−π interactions with the analyte's aromatic ring, strong dipole-dipole interactions with the nitro groups, and specific halogen bonding with the bromine atom.

HPLC_Method_Dev Analyte Analyte Profiling pKa < 2.0, Highly Polar pH Mobile Phase pH 0.1% TFA (pH ~2.0) Analyte->pH Col Column Screening Analyte->Col Eval Chromatographic Evaluation Resolution & Symmetry pH->Eval C18 Standard C18 (Hydrophobic Only) Col->C18 PFP PFP Column (Pi-Pi, Dipole, Halogen) Col->PFP C18->Eval PFP->Eval Val Self-Validating System SST & Purity Analysis Eval->Val

Fig 1: Logical workflow for HPLC method development of highly acidic nitroaromatic compounds.

Part 2: Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . The sequence includes a mandatory System Suitability Test (SST) containing the target analyte and its critical unbrominated precursor (3-hydroxy-2,6-dinitrobenzoic acid). If the SST fails predefined criteria, the analytical run is automatically aborted.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Sample Preparation (Diluent Matching) Causality Note: Dissolving the sample in 100% organic solvent will cause peak distortion (the "solvent effect") upon injection into a highly aqueous mobile phase.

  • Prepare the sample diluent matching the initial gradient conditions: 90% Water / 10% Acetonitrile.

  • Accurately weigh 10.0 mg of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a 1.0 mg/mL stock solution.

Step 3: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 35 °C (Controls viscosity and stabilizes retention times).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for nitroaromatic chromophores).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% to 70% B

    • 12.0 - 15.0 min: 70% B

    • 15.0 - 15.1 min: 70% to 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Test (SST) Execution Inject the SST mixture prior to unknown samples. The system must independently verify:

  • Resolution ( Rs​ ): >2.0 between the critical unbrominated impurity and the main peak.

  • Tailing Factor ( Tf​ ): ≤1.2 for the main peak.

  • Retention Time RSD: ≤1.0% over 5 replicate injections.

Part 3: Comparative Performance Data

To objectively validate the selection of the PFP column, an experimental comparison was conducted against standard C18 and Polar-Embedded C18 columns using the exact gradient and mobile phase conditions described above.

The data below summarizes the chromatographic performance based on Retention Factor ( k′ ), Peak Symmetry (USP Tailing), and Critical Pair Resolution ( Rs​ ).

Chromatographic ParameterStandard C18Polar-Embedded C18PFP (Pentafluorophenyl)
Retention Factor ( k′ ) 1.22.84.5
USP Tailing Factor ( Tf​ ) 2.1 (Severe Tailing)1.4 (Moderate Tailing)1.05 (Highly Symmetrical)
Critical Pair Resolution ( Rs​ ) *1.3 (Co-elution risk)2.5 (Baseline resolved)5.8 (Excellent Separation)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, H-bondingHydrophobic, π−π , Dipole, Halogen

*Resolution calculated between 3-hydroxy-2,6-dinitrobenzoic acid (impurity) and 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (main peak).

Data Synthesis & Conclusion

The Standard C18 column failed to provide adequate retention ( k′<2.0 ) and exhibited severe peak tailing due to secondary interactions between the highly acidic analyte and residual silanols on the silica support. While the Polar-Embedded C18 offered a marked improvement in retention and acceptable resolution, it still displayed moderate tailing.

The PFP column drastically outperformed the alternatives. The strong dipole-dipole interactions with the nitro groups and specific halogen bonding with the bromine atom resulted in superior retention ( k′=4.5 ), perfect peak symmetry ( Tf​=1.05 ), and an exceptionally wide resolution margin ( Rs​=5.8 ). For the purity analysis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, a PFP stationary phase paired with a strictly controlled low-pH mobile phase (0.1% TFA) is the definitive, scientifically sound choice.

References

  • Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]

  • Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH. Shimadzu Technical Report C190-E335. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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